4-Chloro-6-ethylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZPGDQOHZBCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456473 | |
| Record name | 4-chloro-6-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141602-25-7 | |
| Record name | 4-chloro-6-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-ethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Chloro-6-ethylpyrimidine (CAS 141602-25-7): A Key Building Block in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-ethylpyrimidine, with the CAS number 141602-25-7, is a halogenated pyrimidine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a reactive chlorine atom, makes it a versatile building block for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, safety information, and its role as a precursor in synthetic chemistry.
Chemical and Physical Properties
This compound is a liquid at room temperature. Its fundamental properties are summarized in the table below, providing essential information for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 141602-25-7 | [1] |
| Molecular Formula | C6H7ClN2 | [1][2] |
| Molecular Weight | 142.59 g/mol | [1][2][3] |
| Appearance | Liquid | |
| Boiling Point | 207.886 °C at 760 mmHg | |
| Flash Point | 98.939 °C | |
| Purity | >95% | |
| Storage Temperature | -20°C or Refrigerator | |
| IUPAC Name | This compound | |
| InChI Key | MFZPGDQOHZBCRW-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Applications in Synthesis
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including antiviral and anticancer agents.[4] The chloro-substituent at the 4-position of this compound provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceutical and agrochemical compounds.[4][5]
While specific, publicly available, detailed synthetic protocols starting from this compound are limited, a general workflow for its utilization in drug discovery can be conceptualized.
Caption: A generalized workflow for the use of this compound in drug discovery.
Hypothetical Signaling Pathway Modulation
Given that many pyrimidine-based compounds are developed as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases such as cancer.[6] For instance, the mitogen-activated protein kinase (MAPK) pathway is a common target for therapeutic intervention.
Caption: A potential mechanism of action for a this compound derivative.
This diagram illustrates a hypothetical scenario where a molecule synthesized from this compound acts as a kinase inhibitor (e.g., targeting RAF), thereby disrupting the downstream signaling cascade that leads to cell proliferation. It is important to note that this is a generalized representation, and the actual biological target and mechanism of action would need to be determined through extensive experimental investigation.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its reactivity, coupled with the established biological importance of the pyrimidine scaffold, makes it an attractive starting point for the synthesis of novel, high-value compounds. Researchers and scientists working with this molecule should adhere to strict safety protocols and can leverage its chemical properties to explore a wide range of synthetic transformations. Further research into the applications of this compound is likely to yield new and innovative solutions to challenges in medicine and agriculture.
References
An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 4-Chloro-6-ethylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this document combines reported values with information on closely related analogs and general experimental methodologies. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of pyrimidine derivatives in drug discovery and development.
Core Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 207.886 °C at 760 mmHg | [1] |
| Melting Point | Not available | Data for the analogous 4-Chloro-6-methyl-2-(methylthio)pyrimidine is 38 - 42 °C.[2] Given that the target compound is a liquid at room temperature, its melting point is expected to be below ambient temperature. |
| Density | Not available | The density of the structurally similar 4-Chloro-6-ethyl-5-fluoropyrimidine is reported as 1.286 g/cm³. It is plausible that the density of this compound is in a similar range. |
| Solubility | Not available | The related compound 4-Chloro-6-ethyl-5-fluoropyrimidine is soluble in chloroform and ethyl acetate. It is anticipated that this compound would exhibit solubility in a range of common organic solvents. |
| Flash Point | 98.939 °C | [1] |
| Refractive Index | Not available | The refractive index for the related 4-Chloro-6-ethyl-5-fluoropyrimidine is reported as 1.496. |
Proposed Synthesis Workflow
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established methods for analogous chloropyrimidines. A common approach involves a two-step process: the cyclization of a β-keto ester with an amidine to form a hydroxypyrimidine intermediate, followed by chlorination.
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property that can be determined with high accuracy using a distillation apparatus or a micro-boiling point method for smaller sample sizes.
Distillation Method Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place a measured volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature represents the boiling point of the liquid. The barometric pressure should also be recorded as the boiling point is pressure-dependent.
Determination of Density
The density of a liquid can be accurately measured using a pycnometer or a volumetric flask and a balance.
Volumetric Flask Method Protocol:
-
Mass of Empty Flask: Accurately weigh a clean and dry volumetric flask.
-
Mass of Flask with Sample: Fill the flask to the calibration mark with this compound and reweigh it.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled flask minus mass of empty flask) by the volume of the flask.
Determination of Solubility
A qualitative assessment of solubility in various solvents is crucial for understanding the compound's behavior in different chemical environments.
Qualitative Solubility Test Protocol:
-
Sample Preparation: Place a small amount (e.g., 10-20 mg) of this compound into a series of small test tubes.
-
Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Observation: Vigorously shake each test tube and observe whether the compound dissolves completely, partially, or not at all. The formation of a homogeneous solution indicates solubility.
Logical Relationships in Synthesis
The synthesis of this compound involves a logical progression from readily available starting materials to the final product through two key chemical transformations.
References
An In-Depth Technical Guide to 4-Chloro-6-ethylpyrimidine
This guide provides essential technical information regarding 4-Chloro-6-ethylpyrimidine, a key intermediate in chemical synthesis. The data and protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Core Compound Data
This compound is a substituted pyrimidine with the chemical formula C6H7ClN2.[1] Its chemical structure is characterized by a pyrimidine ring substituted with a chloro group at position 4 and an ethyl group at position 6.
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2 | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Boiling Point | 207.886°C at 760 mmHg | [1] |
| Physical Form | Liquid | [1] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, a general synthetic approach can be outlined. The synthesis typically involves the chlorination of a corresponding 6-ethylpyrimidin-4-one precursor.
General Synthesis Workflow:
-
Reaction Setup: The 6-ethylpyrimidin-4-one starting material is dissolved in an appropriate aprotic solvent (e.g., toluene, dichloromethane) in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Chlorination: A chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is added to the mixture. Often, a base or catalyst (e.g., dimethylformamide) is used to facilitate the reaction.
-
Reaction Monitoring: The reaction is typically heated to reflux and monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting material.
-
Work-up: Once the reaction is complete, the excess chlorinating agent is quenched, often by carefully adding the reaction mixture to ice water.
-
Extraction: The aqueous mixture is neutralized, and the product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Characterization:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC) or HPLC: To determine the purity of the final product.
Visualized Workflow and Relationships
The following diagrams illustrate the logical flow of processes related to this compound.
Caption: Generalized workflow for the synthesis and quality control analysis of this compound.
Caption: Relationship between this compound and its properties and primary applications.
References
Navigating the Solubility Landscape of 4-Chloro-6-ethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-6-ethylpyrimidine, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in research and development, particularly in the pharmaceutical industry where it serves as a building block for novel therapeutic agents. This document outlines standard methodologies for solubility determination, presents illustrative solubility data, and contextualizes this information within a typical drug development workflow.
Solubility of this compound in Organic Solvents
A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound in various organic solvents. However, based on the general solubility trends of similar pyrimidine derivatives, a representative solubility profile can be anticipated. The following table provides an illustrative example of how solubility data for a pyrimidine derivative might be presented. This data is hypothetical and intended to serve as a guide for experimental planning.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |
| Methanol | 25 | 15.2 | 1.06 |
| 40 | 25.8 | 1.81 | |
| Ethanol | 25 | 10.5 | 0.74 |
| 40 | 18.9 | 1.32 | |
| Acetone | 25 | 35.1 | 2.46 |
| 40 | 52.7 | 3.69 | |
| Ethyl Acetate | 25 | 22.4 | 1.57 |
| 40 | 38.1 | 2.67 | |
| Dichloromethane | 25 | 45.3 | 3.18 |
| 40 | 65.0 | 4.56 | |
| Toluene | 25 | 5.8 | 0.41 |
| 40 | 10.2 | 0.71 | |
| Heptane | 25 | 0.9 | 0.06 |
| 40 | 1.8 | 0.13 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a detailed protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal saturation (gravimetric) method. This is a widely accepted and reliable technique.[1][2][3][4]
1. Materials and Apparatus:
-
This compound (solute) of known purity.
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.) of analytical grade.
-
Jacketed glass vessel or temperature-controlled shaker bath.
-
Calibrated thermometer or temperature probe.
-
Magnetic stirrer and stir bars.
-
Syringes with membrane filters (e.g., 0.45 µm PTFE).
-
Pre-weighed vials.
-
Analytical balance (accurate to ±0.0001 g).
-
Drying oven or vacuum oven.
2. Procedure:
-
Temperature Control: Set the jacketed glass vessel or shaker bath to the desired experimental temperature (e.g., 25 °C). Allow the system to equilibrate.
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in the vessel. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours). Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a membrane filter. This step is critical to prevent the transfer of any solid particles.
-
Sample Weighing: Immediately transfer the filtered saturated solution into a pre-weighed vial and seal it to prevent solvent evaporation. Record the total mass of the vial and the solution.
-
Solvent Evaporation: Place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Dry the sample to a constant weight.
-
Final Weighing: After all the solvent has been removed, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.
3. Data Analysis:
-
The mass of the solvent is calculated by subtracting the mass of the dissolved solid and the mass of the empty vial from the total mass of the vial and solution.
-
The solubility is then expressed as grams of solute per 100 grams of solvent or in other units such as molarity (mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.
Pre-formulation Screening Workflow
In the early stages of drug discovery and development, a thorough physicochemical characterization of a new chemical entity (NCE) is essential.[5][][7] Solubility is a critical parameter that is assessed during pre-formulation screening. The following diagram illustrates a typical workflow for this process.
References
- 1. scispace.com [scispace.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. renejix.com [renejix.com]
An In-depth Technical Guide to 4-Chloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-6-ethylpyrimidine, a key heterocyclic intermediate in synthetic chemistry. It covers the compound's fundamental properties, a detailed representative synthesis protocol, and its role as a versatile building block for the development of novel bioactive molecules.
Core Compound Identification and Properties
This compound is a substituted pyrimidine featuring a reactive chlorine atom at the 4-position, which serves as a primary site for nucleophilic substitution. This reactivity makes it a valuable precursor in medicinal chemistry and agrochemical research.
IUPAC Name: this compound
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical and Safety Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 141602-25-7 | |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 207.886 °C at 760 mmHg | |
| Flash Point | 98.939 °C | |
| Purity | ~98% | |
| Storage Conditions | -20°C, sealed storage, away from moisture | |
| InChI Key | MFZPGDQOHZBCRW-UHFFFAOYSA-N |
Experimental Protocols: Synthesis
Disclaimer: This described protocol is a representative method based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 6-Ethylpyrimidin-4(3H)-one (Intermediate)
This step involves the cyclocondensation of an appropriate β-ketoester with formamide.
-
Reagents:
-
Ethyl 3-oxopentanoate
-
Formamide
-
Sodium methoxide (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
-
Methodology:
-
A solution of sodium methoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Ethyl 3-oxopentanoate (1.0 eq) is added to the solution.
-
Formamide (excess, ~3.0-5.0 eq) is added, and the reaction mixture is heated to reflux.
-
The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.
-
The solid precipitate, 6-ethylpyrimidin-4(3H)-one, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Chlorination to Yield this compound
This step converts the hydroxyl group of the pyrimidinone intermediate into a chloro group using a standard chlorinating agent.
-
Reagents:
-
Methodology:
-
The dried 6-ethylpyrimidin-4(3H)-one (1.0 eq) is suspended in dichloromethane in a flask suitable for reflux, under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of DMF or a stoichiometric amount of triethylamine is added to the suspension.[1]
-
Phosphoryl chloride (POCl₃, ~1.2-1.5 eq) is added dropwise to the mixture at 0°C. Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours (3-6 hours), with progress monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature and slowly poured onto crushed ice to quench the excess POCl₃.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Logical and Experimental Workflows
The following diagrams illustrate the synthesis workflow and the utility of the target compound as a chemical intermediate.
Caption: General workflow for the synthesis and purification of this compound.
Application in Synthetic Chemistry
The primary value of this compound lies in its role as a versatile synthetic intermediate. The chlorine atom at the C4 position is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, enabling the synthesis of large libraries of pyrimidine derivatives for screening in drug discovery and agrochemical development programs. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antifungal, kinase inhibitory, and antiviral properties.[1][2][3]
Caption: Role as a versatile intermediate in the synthesis of diverse pyrimidine derivatives.
References
Spectroscopic and Synthetic Profile of 4-Chloro-6-ethylpyrimidine and its Analogs: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic and synthetic characteristics of 4-Chloro-6-ethylpyrimidine. Initial comprehensive searches for this specific molecule have revealed a significant lack of publicly available experimental spectroscopic data (NMR, IR, MS). This suggests that this compound is not a widely synthesized or extensively studied compound.
To provide a relevant and illustrative technical overview, this document will focus on the closely related analog, 4-Chloro-6-ethyl-5-fluoropyrimidine , for which experimental data has been published. This analog serves as a valuable proxy, offering insights into the expected spectroscopic behavior and synthetic methodologies applicable to this class of compounds. The guide will present available quantitative data, detailed experimental protocols for the analog, and a workflow visualization for its synthesis.
Physicochemical Properties
| Property | This compound (Predicted/Supplier Data) | 4-Chloro-6-ethyl-5-fluoropyrimidine[1][2] |
| Molecular Formula | C₆H₇ClN₂ | C₆H₆ClFN₂ |
| Molecular Weight | 142.59 g/mol | 160.58 g/mol [1] |
| CAS Number | 141602-25-7 | 137234-74-3[1] |
| Appearance | Liquid | Colorless to Pale Yellow Liquid/Oil[2] |
| Boiling Point | 207.9 °C (at 760 mmHg) | 211 °C[3] |
| Density | Not Available | 1.286 g/cm³[3] |
| Refractive Index | Not Available | 1.496[3] |
Spectroscopic Data
Due to the absence of published spectra for this compound, this section details the experimental ¹H NMR data for 4-Chloro-6-ethyl-5-fluoropyrimidine and provides an expert prediction of the key spectroscopic features that would be expected for both compounds in ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for 4-Chloro-6-ethyl-5-fluoropyrimidine [4][5]
The following table summarizes the proton NMR data obtained in CDCl₃ at 300 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.70 | Singlet (s) | 1H | Pyrimidine C2-H |
| 2.90 | Quartet (q) | 2H | -CH₂-CH₃ |
| 1.34 | Triplet (t) | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data
This table outlines the expected chemical shifts for the carbon atoms. The presence of the electronegative fluorine atom in the analog would cause a downfield shift for adjacent carbons (C5 and C6).
| Atom | Predicted δ (ppm) for this compound | Expected δ (ppm) for 4-Chloro-6-ethyl-5-fluoropyrimidine |
| C2 | ~158 | ~155-158 (d) |
| C4 | ~161 | ~158-161 (d) |
| C5 | ~115-120 | ~140-150 (d, ¹JCF) |
| C6 | ~170 | ~165-170 (d) |
| -CH₂- | ~30 | ~25-30 |
| -CH₃ | ~12 | ~10-14 |
| Note: (d) denotes a doublet due to C-F coupling. |
Infrared (IR) Spectroscopy
The IR spectrum of pyrimidine derivatives is characterized by several key vibrational modes.[6][7][8][9][10]
| Wavenumber (cm⁻¹) | Predicted Vibration Mode for this compound |
| 3100-3000 | C-H stretching (aromatic) |
| 2975-2850 | C-H stretching (aliphatic -CH₂, -CH₃) |
| 1600-1550 | C=N stretching (ring) |
| 1500-1400 | C=C stretching (ring) |
| 850-750 | C-Cl stretching |
| ~1100 | C-F stretching (only in fluoro-analog) |
Mass Spectrometry (MS)
Mass spectrometry of pyrimidine derivatives typically shows a prominent molecular ion peak.[11][12][13][14] Fragmentation patterns often involve the loss of substituents from the ring.
| m/z Value | Predicted Ion for this compound | Predicted Ion for 4-Chloro-6-ethyl-5-fluoropyrimidine |
| 142/144 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl) | - |
| 160/162 | - | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |
| 127/129 | [M-CH₃]⁺ | - |
| 145/147 | - | [M-CH₃]⁺ |
| 113/115 | [M-C₂H₅]⁺ | - |
| 131/133 | - | [M-C₂H₅]⁺ |
| 107 | [M-Cl]⁺ | - |
| 125 | - | [M-Cl]⁺ |
Experimental Protocols
The following protocols are based on the synthesis and characterization of 4-Chloro-6-ethyl-5-fluoropyrimidine, as no specific protocols for the non-fluorinated target compound are available in the literature.[4]
Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine[4]
-
Reaction Setup : 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one is dissolved in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a suitable reaction vessel.
-
Base Addition : 78.24 mL of triethylamine is added to the solution to act as a base.
-
Chlorination : Phosphoryl chloride (POCl₃) is added dropwise to the reaction mixture over a period of 30 minutes.
-
Reflux : The reaction mixture is stirred under reflux conditions for 5 hours to ensure the reaction goes to completion.
-
Work-up : After cooling to room temperature, 352 mL of 3N hydrochloric acid solution is carefully added, ensuring the temperature does not exceed 20°C.
-
Extraction : The aqueous phase is extracted with 100 mL of dichloromethane. The organic layers are then combined.
-
Purification : The combined organic layer is washed with 100 mL of water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product as an oil.
NMR Data Acquisition
-
Sample Preparation : A small amount of the purified product is dissolved in deuterated chloroform (CDCl₃).
-
Instrument : A 300 MHz NMR spectrometer is used for the analysis.
-
Acquisition : A standard proton NMR spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Workflow Visualization
The synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine can be visualized as a straightforward chemical transformation.
Caption: Synthetic workflow for 4-Chloro-6-ethyl-5-fluoropyrimidine.
References
- 1. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iosrjournals.org [iosrjournals.org]
Navigating the Stability of 4-Chloro-6-ethylpyrimidine: A Technical Guide for Researchers
An In-depth Examination of Thermal Stability and Optimal Storage Conditions for a Key Synthetic Intermediate
For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical intermediates is paramount to the success of complex synthetic pathways and the quality of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for 4-Chloro-6-ethylpyrimidine, a crucial building block in medicinal chemistry. While specific, in-depth thermal degradation studies on this particular molecule are not extensively documented in publicly available literature, this guide synthesizes established principles from related halogenated pyrimidines and outlines the experimental protocols necessary to generate such critical data.
Recommended Storage and Handling
Proper storage is the first line of defense in maintaining the chemical fidelity of this compound. The compound is a liquid at room temperature and should be stored under controlled conditions to minimize degradation.[1][2]
Key Storage Recommendations:
-
Temperature: The most frequently recommended storage temperature is refrigerated (2-8°C) or frozen (-20°C).[1][2][3][4]
-
Atmosphere: To prevent hydrolysis and oxidation, it is best practice to store this compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[5]
-
Environment: The storage location should be a dry, cool, and well-ventilated area, shielded from direct light and moisture.[1][6][7][8][9]
Adherence to these conditions will significantly contribute to the long-term stability and usability of the compound.
Physicochemical Properties and Incompatibilities
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in reactions.
| Property | Value |
| Physical Form | Liquid[1][2] |
| Boiling Point | 207.886°C at 760 mmHg[1] |
| Flash Point | 98.939°C[1] |
Incompatible Materials:
To prevent unwanted reactions and degradation, avoid contact with strong oxidizing agents.[7]
Conditions to Avoid:
-
Exposure to excess heat
-
Direct sunlight and UV light
-
Moisture and high humidity
-
Formation of dust or aerosols[7]
Thermal Stability and Potential Decomposition
| Potential Decomposition Products |
| Nitrogen oxides (NOx) |
| Carbon monoxide (CO) |
| Carbon dioxide (CO2) |
| Hydrogen chloride (HCl) gas |
The following diagram illustrates the relationship between proper storage and handling protocols and the preservation of this compound's stability.
Experimental Protocols for Stability Assessment
For researchers requiring precise thermal stability data, the following experimental protocols, adapted from studies on other pyrimidine derivatives, can be employed.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These techniques are fundamental for determining the thermal stability and decomposition profile of a compound.
Objective: To determine the onset of thermal decomposition and identify phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into an appropriate TGA or DSC pan (e.g., aluminum or ceramic).
-
Instrumentation: Use a calibrated thermogravimetric analyzer or differential scanning calorimeter.
-
Experimental Conditions:
-
Atmosphere: Purge the instrument with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A typical heating rate is 10°C per minute.[5]
-
Temperature Range: Scan from ambient temperature to a temperature beyond the expected decomposition point (e.g., 25°C to 500°C).
-
-
Data Analysis:
-
TGA: The onset temperature of weight loss indicates the beginning of thermal decomposition. The TGA curve provides information on the temperature ranges of different decomposition steps and the mass of non-volatile residue.
-
DSC: The DSC thermogram will show endothermic peaks corresponding to melting and boiling, and exothermic peaks that may indicate decomposition.
-
The following diagram outlines the workflow for conducting a thermal analysis of this compound.
Accelerated Stability (Forced Degradation) Studies
These studies are crucial for predicting the long-term stability and shelf-life of a compound under various environmental conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Subject samples of this compound to a range of stress conditions, including:
-
Heat: Elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Humidity: High relative humidity (e.g., 75% RH).
-
Acid/Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Exposure to UV and visible light.
-
-
Time Points: Sample the stressed materials at various time points (e.g., 0, 1, 3, 7, and 14 days).
-
Analytical Method: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential impurities absorb.
-
-
Data Analysis: Quantify the amount of this compound remaining and the formation of any degradation products over time. This data can be used to determine degradation kinetics and predict stability under recommended storage conditions.
By implementing these protocols, researchers can generate the specific stability data required for their applications, ensuring the quality and reliability of their synthetic work.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scielo.br [scielo.br]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 4-Chloro-6-ethylpyrimidine
Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of the chlorine atom in this compound. The pyrimidine core is a cornerstone in medicinal chemistry, and understanding the reactivity of its substituents is critical for the design and synthesis of novel therapeutic agents. This document details the principal reaction mechanism, nucleophilic aromatic substitution (SNA_r), and explores the factors influencing this transformation. Detailed experimental protocols for analogous compounds, quantitative data, and workflow visualizations are provided to serve as a robust resource for laboratory and development applications. While specific kinetic and quantitative data for this compound is limited in the literature, this guide leverages data from structurally similar compounds to provide a thorough and practical framework.
Core Concepts: Reactivity of the C4-Chlorine
The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic substitution. This reactivity is primarily due to the electron-withdrawing nature of the two ring nitrogen atoms, which significantly lowers the electron density at the C2, C4, and C6 positions, making them electrophilic. The attack of a nucleophile at the C4 position is generally favored over the C2 position.
The reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism, which is analogous to substitution reactions on acid chlorides. The process involves two main steps:
-
Addition of the Nucleophile: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, resulting in the final substituted product.
Mechanism of Nucleophilic Aromatic Substitution (SNA_r)
The accepted mechanism for this transformation is a two-step addition-elimination process.[1]
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4-Chloro-6-ethylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous structures and employs theoretical principles to predict its reactivity. The content is intended to serve as a foundational resource for researchers engaged in the synthesis, functionalization, and biological evaluation of pyrimidine-based compounds.
Molecular Structure and Electronic Properties
This compound is a substituted pyrimidine with a molecular formula of C₆H₇ClN₂. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property is a primary determinant of its chemical reactivity.
The presence of a chlorine atom at the C4 position and an ethyl group at the C6 position further modulates the electronic distribution within the ring. The chlorine atom, being highly electronegative, withdraws electron density via the inductive effect, further enhancing the electrophilicity of the carbon atom to which it is attached. The ethyl group, being a weak electron-donating group, has a comparatively minor electronic influence.
Nucleophilic Sites
The nucleophilic character of this compound is primarily attributed to the lone pairs of electrons on the two nitrogen atoms. These sites are susceptible to attack by strong electrophiles.
-
N1 and N3 Atoms: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring possess lone pairs of electrons, rendering them nucleophilic. Protonation and alkylation reactions can occur at these sites. The relative nucleophilicity of N1 versus N3 can be influenced by steric hindrance from the adjacent substituents.
Electrophilic Sites
The electron-deficient nature of the pyrimidine ring makes several of its carbon atoms electrophilic and susceptible to nucleophilic attack.
-
C4 Carbon: The carbon atom at the C4 position, bonded to the chlorine atom, is the most significant electrophilic site. The strong electron-withdrawing effect of both the adjacent nitrogen atoms and the chlorine atom makes this position highly activated towards nucleophilic aromatic substitution (SₙAr).
-
C2 and C6 Carbons: The carbon atoms at the C2 and C6 positions are also electrophilic due to the influence of the ring nitrogen atoms. However, the C4 position is generally more reactive towards nucleophiles in 4-chloropyrimidines.
A conceptual representation of the electrophilic and nucleophilic sites is provided in the following diagram:
Caption: Predicted electrophilic and nucleophilic sites.
Predicted Reactivity and Data
Quantitative prediction of reactivity often relies on computational chemistry. While specific experimental data for this compound is scarce, theoretical calculations such as Density Functional Theory (DFT) can provide valuable insights into its electronic properties. The following table summarizes predicted data based on analyses of similar compounds.
| Parameter | Predicted Value/Observation | Significance |
| Molecular Electrostatic Potential (MEP) | ||
| MEP at C4 | Highly positive (blue region) | Indicates a strong electrophilic site, susceptible to nucleophilic attack. |
| MEP at N1 and N3 | Negative (red/yellow region) | Indicates nucleophilic character due to lone pair electrons. |
| Frontier Molecular Orbitals (FMO) | ||
| LUMO (Lowest Unoccupied Molecular Orbital) | High coefficient at C4 | Suggests that the C4 position is the most favorable site for attack by a nucleophile's HOMO. |
| HOMO (Highest Occupied Molecular Orbital) | Significant contributions from N1 and N3 | Indicates that these nitrogen atoms are the most likely sites for electrophilic attack. |
Key Reaction Pathways: Nucleophilic Aromatic Substitution (SₙAr)
The most prominent reaction of this compound is the nucleophilic aromatic substitution (SₙAr) at the C4 position. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
A generalized workflow for a typical SₙAr reaction is depicted below:
Caption: A typical SₙAr experimental workflow.
Experimental Protocols for Reactivity Analysis
While specific protocols for this compound are not widely published, the following are generalized experimental methodologies for probing the reactivity of chloropyrimidines.
Protocol for Nucleophilic Substitution with an Amine
Objective: To synthesize a 4-amino-6-ethylpyrimidine derivative.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-ethylpyrimidine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for Nucleophilic Substitution with a Thiol
Objective: To synthesize a 4-(alkyl/arylthio)-6-ethylpyrimidine derivative.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or THF)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.1 equivalents) in the anhydrous solvent.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir until the formation of the thiolate is complete.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 4-(alkyl/arylthio)-6-ethylpyrimidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a versatile heterocyclic compound with distinct electrophilic and nucleophilic centers that govern its reactivity. The primary mode of reaction is nucleophilic aromatic substitution at the C4 position, which allows for the introduction of a wide range of functional groups. The nitrogen atoms of the pyrimidine ring provide sites for electrophilic attack. This guide provides a theoretical framework and practical methodologies for researchers to explore the chemistry of this compound and to leverage its reactivity in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate the reactivity profile of this compound.
The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of essential biological molecules such as the nucleobases in DNA and RNA. This inherent biological relevance has established substituted pyrimidines as a cornerstone in the development of novel therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of substituted pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows, to support researchers and drug development professionals in this dynamic field.
Anticancer Activity of Substituted Pyrimidines
Substituted pyrimidines have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[1][2] Many of these compounds function as antimetabolites or as inhibitors of key signaling pathways crucial for tumor growth.[1]
Kinase Inhibition
A prominent mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.
EGFR and CDK Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are key targets for pyrimidine-based inhibitors.[3] By competitively binding to the ATP-binding site of these kinases, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Substituted Pyrimidines (IC50 values in µM)
| Compound Class | Derivative Example | Target/Cell Line | IC50 (µM) | Reference(s) |
| Antimetabolites | 5-Fluorouracil | Thymidylate Synthase | Varies | [1] |
| Gemcitabine | DNA Synthesis | Varies | ||
| Kinase Inhibitors | 2,4,5-substituted pyrimidine | BEL-74502 (Hepatocellular Carcinoma) | < 0.10 | [1] |
| N-(pyridin-3-yl) pyrimidin-4-amine | CDK2/cyclin A2 | 0.064 | [2] | |
| Tetralin-6-yl pyrimidine | Hep G2 (Liver Cancer) | 5.50 - 8.66 | [1] | |
| Pyrazolo[3,4-d]pyrimidine | Ehrlich Ascites Carcinoma | 90 µg/mL | [1] | |
| Indolyl-pyrimidine hybrid | MCF-7 (Breast Cancer) | 5.1 | [4] | |
| Indolyl-pyrimidine hybrid | HepG2 (Liver Cancer) | 5.02 | [4] | |
| Indolyl-pyrimidine hybrid | HCT-116 (Colon Cancer) | 6.6 | [4] | |
| Pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | 17.50 | [5] | |
| Pyrazolo[3,4-d]pyrimidine | Hela (Cervical Cancer) | 43.75 | [5] | |
| Pyrazolo[3,4-d]pyrimidine | Caco-2 (Colorectal Adenocarcinoma) | 73.08 | [5] | |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung Cancer) | 68.75 | [5] | |
| Thiazolo[4,5-d]pyrimidine | C32 (Amelanotic Melanoma) | 24.4 | [6] | |
| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [6] | |
| Indazol-pyrimidine | MCF-7 (Breast Cancer) | 1.629 | [7] | |
| Indazol-pyrimidine | A549 (Lung Cancer) | 2.305 | [7] | |
| Indazol-pyrimidine | Caco2 (Colorectal Adenocarcinoma) | 1.841 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine compound for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]
Signaling Pathways and Experimental Workflow
Antimicrobial Activity of Substituted Pyrimidines
Substituted pyrimidines exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[8][10] Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with microbial DNA synthesis.
Targeting Bacterial Enzymes
DNA Gyrase Inhibition: Certain pyrimidine derivatives have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby inhibiting bacterial growth.[5]
Table 2: Antimicrobial Activity of Substituted Pyrimidines (MIC values in µg/mL)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference(s) |
| Antibacterial | Dihydropyrimidine | Escherichia coli | 0.97 - 1.95 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | 8 - 16 | [11] | |
| Pyrimido-pyrimidine | E. coli IMPA | 48 | [12] | |
| Biginelli Reaction Product | Staphylococcus aureus | 6.25 - 25.0 | [13] | |
| Biginelli Reaction Product | Bacillus subtilis | 6.25 - 25.0 | [13] | |
| Biginelli Reaction Product | Pseudomonas aeruginosa | 6.25 - 25.0 | [13] | |
| Biginelli Reaction Product | Escherichia coli | 6.25 - 25.0 | [13] | |
| Antifungal | Biginelli Reaction Product | Aspergillus flavus | 6.25 - 25.0 | [13] |
| Biginelli Reaction Product | Fusarium oxysporum | 6.25 - 25.0 | [13] | |
| Biginelli Reaction Product | Candida albicans | 6.25 - 25.0 | [13] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][15]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.[14]
Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar.
-
Inoculation: Aseptically swab a standardized inoculum of the test microorganism onto the surface of the agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the substituted pyrimidine solution to a well. Use a known antibiotic as a positive control and the solvent as a negative control in separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each well in millimeters.
Experimental Workflow and Targeted Pathway
Antiviral Activity of Substituted Pyrimidines
A wide variety of pyrimidine derivatives have been synthesized and evaluated for their antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).[16][17]
Viral Enzyme Inhibition
Viral Polymerase and Reverse Transcriptase Inhibition: Many antiviral pyrimidines act by inhibiting viral polymerases or reverse transcriptases, which are essential for the replication of the viral genome.[18]
Table 3: Antiviral Activity of Substituted Pyrimidines (EC50 values in µM)
| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference(s) |
| Anti-Influenza | 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A & B | 0.01 - 0.1 | [2] |
| Gemcitabine derivative | Influenza A (H1N1) | 0.3 - 0.7 | [17] | |
| Pyridine derivative | Influenza A/PR/8/34 | 3.5 - 26.5 | [19] | |
| Anti-HIV | Thiophene[3,2-d]pyrimidine | HIV-1 (Wild Type) | 0.0071 - 0.196 | [1] |
| Pyrimidine analogue | HIV-1 | 1.80 - >2.12 µg/mL | [20] | |
| Anti-HSV | Guanidine-modified (E,E)-4,6-bis(styryl)-pyrimidine | HSV-1 | < 11 | [13] |
| Guanidine-modified (E,E)-4,6-bis(styryl)-pyrimidine | HSV-2 | < 11 | [13] | |
| Pyrimidine derivative | HSV-1 | Insignificant difference from Acyclovir | [21] | |
| Anti-HCV | Thiazolo[4,5-d]-pyrimidine | HCV | 0.41 | [2] |
| Anti-CMV | 2,4-diamino-6-(4-methoxyphenyl)pyrimidine | Human Cytomegalovirus (HCMV) | 4.3 | [22] |
| Pyrrolo[2,3-d]pyrimidine nucleoside | Human Cytomegalovirus (HCMV) | 0.20 | [1] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaque formation.[16]
Principle: Antiviral compounds inhibit viral replication, leading to a reduction in the number and/or size of plaques (localized areas of cell death) in a cell monolayer.[23]
Procedure:
-
Cell Seeding: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[23]
Experimental Workflow and Targeted Pathway
Anti-inflammatory Activity of Substituted Pyrimidines
Substituted pyrimidines have demonstrated significant potential as anti-inflammatory agents by modulating various inflammatory pathways.[24]
Inhibition of Inflammatory Mediators
COX and Cytokine Inhibition: Pyrimidine derivatives can exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, and by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][19]
Table 4: Anti-inflammatory Activity of Substituted Pyrimidines (IC50 values in µM)
| Compound Class | Derivative Example | Target | IC50 (µM) | Reference(s) |
| COX Inhibitors | Pyrimidine derivative | COX-2 | 0.04 | |
| Pyrazolo[4,3-d]pyrimidine | COX-2 | 0.29 - 0.36 | ||
| Pyrazolo[3,4-d]pyrimidinone | COX-2 | 0.27 - 2.34 | [17] | |
| Cytokine Inhibitors | Pyrimidine-urea | TNF-α | 0.122 - 0.176 | [19] |
| Pyrazolo[4,3-d]pyrimidine | TNF-α | 4.38 | [19] | |
| Pyrazolo[4,3-d]pyrimidine | IL-6 | 2.64 | [19] | |
| Thienopyrimidine | STAT3 (IL-6 induced) | 0.32 - 5.73 | [10] | |
| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | STAT6 | 0.021 |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[3]
Principle: Subplantar injection of carrageenan in the rat or mouse paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is an indication of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer the substituted pyrimidine derivative orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Experimental Workflow and Targeted Pathways
Other Notable Biological Activities
Beyond the major areas highlighted, substituted pyrimidines have shown promise in a variety of other therapeutic applications. For instance, certain pyrimidine derivatives have been investigated as bone anabolic agents that promote osteogenesis through the activation of the BMP2/SMAD1 signaling pathway.[19] This opens up possibilities for the development of new treatments for osteoporosis and other bone-related disorders.
Conclusion
The pyrimidine scaffold continues to be a highly versatile and fruitful starting point for the design and discovery of new therapeutic agents. The diverse range of biological activities, from anticancer and antimicrobial to antiviral and anti-inflammatory, underscores the importance of this heterocyclic core in medicinal chemistry. The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of pharmacological properties and the development of highly potent and selective drug candidates. This technical guide provides a foundational resource for researchers to build upon, offering standardized data presentation, detailed experimental protocols, and visual aids to facilitate further exploration and innovation in the field of pyrimidine-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 6. biorxiv.org [biorxiv.org]
- 7. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. [vivo.weill.cornell.edu]
- 9. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 Activation Induced by IL-6 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 10. youtube.com [youtube.com]
- 11. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents [mdpi.com]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 18. Characterization of phenyl pyrimidine derivatives that inhibit cytomegalovirus immediate-early gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas as orally active inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of 4-Chloro-6-ethylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a robust two-step process commencing with the synthesis of the 6-ethylpyrimidin-4(3H)-one precursor, followed by a high-yield chlorination step. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and workflow to ensure reproducibility and aid in laboratory implementation.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry. Their versatile structure allows for the development of a diverse range of therapeutic agents. This compound, in particular, serves as a crucial precursor for the synthesis of kinase inhibitors, anti-cancer agents, and other biologically active molecules. The reliable and efficient synthesis of this intermediate is therefore of significant interest to the drug discovery and development community.
The synthetic strategy outlined herein involves two key transformations:
-
Synthesis of 6-ethylpyrimidin-4(3H)-one: This initial step involves the cyclization of ethyl 3-oxopentanoate with formamide in the presence of a base to form the pyrimidinone ring.
-
Chlorination of 6-ethylpyrimidin-4(3H)-one: The hydroxyl group of the pyrimidinone is subsequently replaced with a chlorine atom using a chlorinating agent, yielding the final product.
This document provides detailed, step-by-step protocols for both reactions, along with a summary of expected yields and reaction conditions.
Synthetic Workflow
The overall process for the synthesis of this compound is depicted in the workflow diagram below.
Application Notes and Detailed Protocol for Suzuki Coupling of 4-Chloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. It is widely employed in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in medicinally important compounds. This document provides a detailed protocol for the Suzuki coupling of 4-Chloro-6-ethylpyrimidine, a key intermediate in the synthesis of various biologically active molecules. While chloropyrimidines are often more cost-effective than their bromo or iodo counterparts, their lower reactivity necessitates carefully optimized reaction conditions to achieve high yields. These application notes offer a comprehensive guide to the reaction parameters, a detailed experimental protocol, and a summary of relevant data from similar systems to facilitate successful synthesis.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step for chloro-aromatics.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.[3][4]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[1][4]
Data Presentation: Reaction Conditions for Suzuki Coupling of Substituted Chloropyrimidines
The following tables summarize representative quantitative data for the Suzuki coupling of various chloropyrimidine derivatives. This data can serve as a valuable starting point for the optimization of the reaction with this compound.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Chloropyrimidine Analogs
| Entry | Chloropyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [5] |
| 2 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 85 | [6] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 18 | 85 | [7] |
| 4 | 2,4-Dichloropyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 75 | [5] |
| 5 | 6-Chloropyrido[2,3-d]pyrimidine | Phenylboronic acid | Pd(OAc)₂ (0.05) | - | K₃PO₄ | Toluene/Water | 130 | 17 | 94 (GC) | [8] |
Table 2: Substrate Scope with Various Boronic Acids for Chloro-Substituted Pyrimidines
| Entry | Chloro-Substrate | Boronic Acid | Product | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | 4-Acetylphenylboronic acid | 2-Chloro-4-(4-acetylphenyl)pyrimidine | 78 | [5] |
| 2 | 2,4-Dichloropyrimidine | 3-Furylboronic acid | 2-Chloro-4-(3-furyl)pyrimidine | 65 | [5] |
| 3 | 4,6-Dichloropyrimidine | 4-Fluorophenylboronic acid | 4-Chloro-6-(4-fluorophenyl)pyrimidine | 82 | [6] |
| 4 | 2,4,6-trichloropyrido[2,3-d]pyrimidine | p-methoxyphenylboronic acid | 2,6-dichloro-4-(p-methoxyphenyl)-pyrido[2,3-d]pyrimidine | 83 | [8] |
| 5 | 2,4-dichloro-5-methylpyrimidine | Phenylboronic acid | 2-chloro-5-methyl-4-phenylpyrimidine | 93 | [8] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
Materials and Reagents:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with a stream of inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[8]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water. A typical reaction concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). The reaction can also be performed in a microwave reactor, which may significantly reduce the reaction time.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Strategic Role of 4-Chloro-6-ethylpyrimidine in the Synthesis of Novel Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – 4-Chloro-6-ethylpyrimidine is emerging as a critical building block in the development of next-generation kinase inhibitors, offering a versatile scaffold for the synthesis of potent and selective therapeutic agents. Its unique structural features and reactivity provide a robust platform for medicinal chemists to design novel drug candidates targeting a range of kinases implicated in cancer and other diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and its analogs in kinase inhibitor synthesis.
The pyrimidine core is a well-established "hinge-binding" motif that mimics the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The chlorine atom at the 4-position is a key reactive site, amenable to nucleophilic aromatic substitution (SNAr), which allows for the straightforward introduction of various amine-containing fragments.[1] These modifications are crucial for extending the molecule into specific pockets of the kinase active site, thereby enhancing potency and selectivity. The ethyl group at the 6-position contributes to the molecule's interaction with the target kinase and can be modified to optimize drug-like properties.
Application in Targeting Key Kinases
Derivatives of the this compound scaffold have demonstrated significant potential in targeting several important kinases:
-
Aurora Kinases: These kinases are crucial regulators of mitosis and are frequently overexpressed in various cancers. Inhibitors based on the 6-ethyl-2-phenylpyrimidine scaffold have shown potent inhibition of Aurora A, leading to the destabilization of the MYC oncoprotein, a key driver in many human cancers.
-
p38 MAPK: As a critical target in inflammatory diseases and oncology, inhibitors of p38 mitogen-activated protein kinase (MAPK) are of significant interest. The 4-chloro-pyrimidine core allows for the development of potent p38 MAPK inhibitors.[1]
-
Receptor Tyrosine Kinases (RTKs): This class of kinases, including EGFR and VEGFR, are well-validated targets in oncology. The 4-anilino-6-phenylpyrimidine scaffold, derived from 4-chloro-6-phenylpyrimidines, is a known binder to the ATP-binding site of many kinases, including RTKs.[2][3]
-
MSK1: Covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 have been developed using chloropyrimidine derivatives, which act via an SNAr reaction with a cysteine residue.[4]
Quantitative Data Summary
The following table summarizes the inhibitory activity of various kinase inhibitors synthesized using chloropyrimidine scaffolds.
| Compound/Derivative Class | Target Kinase(s) | IC50 Values | Reference |
| 4,6-Disubstituted Pyrimidines | EGFR, VEGFR-2 | Submicromolar range | [5] |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR-TK | 0.034 - 0.135 µM | [5] |
| (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | Aurora A | 38.6 ± 7.0 nM | |
| (S)-(3-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | Aurora A | 24.1 ± 7.9 nM | |
| 2,5-dichloropyrimidine derivative (Compound 1) | MSK1 CTKD | pIC50 < 4 (>100 µM) in full-length MSK1 assay | [4] |
| 2-fluoro-5-chloropyrimidine derivative (Compound 3) | MSK1 CTKD | pIC50 6.7 | [4] |
| 2-bromo-5-chloropyrimidine derivative (Compound 4) | MSK1 CTKD | pIC50 5.7 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-6-ethyl-2-phenylpyrimidine Derivative
This protocol describes a general method for the synthesis of a kinase inhibitor via nucleophilic aromatic substitution, using 4-Chloro-6-ethyl-2-phenylpyrimidine as the starting material.
Objective: To synthesize N-(3-aminophenyl)-6-ethyl-2-phenylpyrimidin-4-amine.
Materials:
-
4-Chloro-6-ethyl-2-phenylpyrimidine
-
Benzene-1,3-diamine
-
Isopropanol (iPrOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 4-Chloro-6-ethyl-2-phenylpyrimidine (1.0 eq) and benzene-1,3-diamine (1.2 eq).
-
Add isopropanol as the solvent.
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the crude product. If necessary, purify further by recrystallization or column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of a p38 MAPK Inhibitor
This protocol outlines a representative two-step synthesis of a hypothetical p38 MAPK inhibitor from a 4-chloro-6-arylpyrimidine intermediate.[1]
Step 1: Nucleophilic Aromatic Substitution
Objective: To synthesize an N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine intermediate.
Materials:
-
4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
N,N-diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol
-
Reaction vessel
-
Heating and stirring apparatus
Procedure:
-
In a reaction vessel, dissolve 4-Chloro-6-(3-iodophenyl)pyrimidine in n-butanol.
-
Add cyclopropylamine and DIPEA to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Suzuki Cross-Coupling
Objective: To synthesize the final p38 MAPK inhibitor.
Materials:
-
N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine (1.0 eq)
-
4-fluorophenylboronic acid (1.5 eq)
-
Potassium carbonate (3.0 eq)
-
Dioxane and water (4:1 v/v)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)
-
Inert atmosphere apparatus (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine, 4-fluorophenylboronic acid, and potassium carbonate.
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the Pd(PPh3)4 catalyst.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Signaling Pathway Modulation
The synthesized kinase inhibitors can modulate various signaling pathways critical for cell proliferation and survival. A common target is the Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
This compound and its analogs are invaluable tools in the arsenal of medicinal chemists for the synthesis of novel kinase inhibitors. The straightforward and versatile chemistry of this scaffold allows for the generation of diverse compound libraries for screening and lead optimization. The provided protocols and data serve as a foundation for researchers to explore the potential of these compounds in developing targeted therapies for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
4-Chloro-6-ethylpyrimidine: A Versatile Intermediate in Pharmaceutical Synthesis
Published: December 25, 2025
Abstract
4-Chloro-6-ethylpyrimidine and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds. Their reactive chlorine atom allows for facile nucleophilic substitution, making them valuable building blocks for introducing the pyrimidine scaffold into drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound analogues in the synthesis of antifungal and anti-inflammatory agents. Quantitative data is summarized in tables for clarity, and key experimental workflows and biological pathways are illustrated using diagrams.
Application in the Synthesis of Antifungal Agents: The Voriconazole Example
A prominent application of a close analogue, 4-Chloro-6-ethyl-5-fluoropyrimidine , is in the manufacturing of the broad-spectrum antifungal drug, Voriconazole.[1] This intermediate is crucial for achieving high synthesis efficiency and yield.[1] Voriconazole is used to treat serious fungal infections, including invasive aspergillosis and candidiasis.[2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] By inhibiting its synthesis, Voriconazole disrupts the integrity of the fungal cell membrane, leading to cell lysis and death.[3][4]
Caption: Mechanism of action of Voriconazole.
Synthetic Workflow for Voriconazole using 4-Chloro-6-ethyl-5-fluoropyrimidine
The synthesis of Voriconazole from 4-Chloro-6-ethyl-5-fluoropyrimidine is a multi-step process that involves the initial synthesis of the pyrimidine intermediate followed by its condensation with a triazole-containing ketone and subsequent dehalogenation.
Caption: High-level synthetic workflow for Voriconazole.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine [5]
-
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one (or 6-ethyl-5-fluoro-4-hydroxypyrimidine)
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphoryl chloride (POCl₃)
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.
-
Add 78.24 mL of triethylamine to the solution.
-
Slowly add 57.4 mL of phosphoryl chloride dropwise over 30 minutes.
-
Stir the reaction mixture under reflux for 5 hours.
-
Cool the mixture to room temperature.
-
Carefully add 352 mL of 3N hydrochloric acid, ensuring the temperature does not exceed 20°C.
-
Separate the organic layer and extract the aqueous phase with 100 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to obtain the product.
-
Protocol 2: Synthesis of Voriconazole from 4-Chloro-6-ethyl-5-fluoropyrimidine [6][7]
-
Materials:
-
4-Chloro-6-ethyl-5-fluoropyrimidine
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
Glacial acetic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Sodium acetate
-
Hydrogen gas
-
-
Procedure:
-
Condensation:
-
Prepare a solution of lithium diisopropylamide in tetrahydrofuran.
-
To this solution at -70°C to -80°C, add a solution of 100 g of 4-chloro-6-ethyl-5-fluoropyrimidine in 100 mL of tetrahydrofuran.[7]
-
Stir for 15 minutes at the same temperature.
-
Add a solution of 278.9 g of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in 1.5 L of tetrahydrofuran at -55°C to -80°C.[7]
-
Stir for 2 hours at -70°C to -80°C.[7]
-
Quench the reaction by slowly adding 140 mL of glacial acetic acid at -60°C to -70°C.[7]
-
Isolate the resulting (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol.
-
-
Dehalogenation:
-
Dissolve the product from the previous step (e.g., 4.0 g) in ethanol (20 mL).[8]
-
Add sodium acetate (0.86 g) and 10% palladium on carbon (0.2 g).[8]
-
Stir the mixture in an autoclave under a hydrogen pressure of 4-6 kg/cm ² for 3 hours at 25-30°C.[8]
-
Filter the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product to obtain Voriconazole.
-
-
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | 6-ethyl-5-fluoropyrimidin-4(3H)-one | POCl₃, TEA | DCM, DMF | 95-99% | 99.6% | [5] |
| Voriconazole | (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol | 10% Pd/C, H₂, Sodium Acetate | Ethanol | - | - | [8] |
Application in the Synthesis of Anti-inflammatory Agents
4-Chloro-6-ethyl-2-phenylpyrimidine serves as a versatile starting material for creating a library of novel anti-inflammatory compounds.[9] The core strategy involves the nucleophilic aromatic substitution of the chlorine atom at the C-4 position.[9]
Mechanism of Action: COX Enzyme Inhibition
Many pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9][10] These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain.[9]
Caption: Inhibition of the Prostaglandin synthesis pathway.
General Synthetic Workflow
The synthesis of 4-amino-substituted pyrimidine derivatives from 4-Chloro-6-ethyl-2-phenylpyrimidine is typically a one-step process.
Caption: General workflow for synthesis of pyrimidine derivatives.
Experimental Protocol
Protocol 3: General Synthesis of 4-(Substituted-amino)-6-ethyl-2-phenylpyrimidine Derivatives [9]
-
Materials:
-
4-Chloro-6-ethyl-2-phenylpyrimidine
-
Desired primary or secondary amine (e.g., morpholine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
-
Procedure:
-
To a solution of 4-Chloro-6-ethyl-2-phenylpyrimidine (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100°C under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data (Representative Data for Structurally Related Compounds)
| Compound Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Efficacy (% Inhibition of Edema) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | >100 | 0.04 | >2500 | - | [10] |
| Pyrimidine derivative | 95.0 - >100 | 8.23 - 11.60 | - | Similar to Indomethacin | [10] |
Versatility of the 4-Chloropyrimidine Scaffold
The 4-chloropyrimidine scaffold is not limited to the applications above. For instance, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is another valuable intermediate.[6] It can undergo nucleophilic substitution reactions as well as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to create a diverse range of substituted pyrimidines for various therapeutic areas.[6][11]
Conclusion
This compound and its analogues are highly valuable intermediates in pharmaceutical synthesis. Their utility is demonstrated in the efficient synthesis of the antifungal agent Voriconazole and in the generation of libraries of potential anti-inflammatory drugs. The reactivity of the 4-chloro position allows for diverse chemical modifications, making this scaffold a cornerstone for the development of new therapeutic agents. The protocols and data presented here provide a framework for researchers and drug development professionals to leverage the potential of these versatile building blocks.
References
- 1. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 2. Voriconazole - BioPharma Notes [biopharmanotes.com]
- 3. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-6-ethylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide array of biologically active molecules, making its reactivity profile of significant interest to the drug discovery and development community.
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of substituents onto the pyrimidine ring is a critical strategy for modulating the physicochemical and biological properties of these molecules. Nucleophilic aromatic substitution (SNAr) on this compound offers a powerful and versatile method for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles at the C4-position. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The generally accepted mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient C4 position of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the chloride leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the nucleophilic aromatic substitution reactions of this compound and closely related analogues. Due to the limited availability of data for the specific target molecule, data for structurally similar compounds are included to provide a broader understanding of the reactivity.
| Substrate | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | EtOH | - | 20 | 2 | 89 | [1][2] |
| 4,6-Dichloropyrimidine | Ammonia | 4-Amino-6-chloropyrimidine | Water | - | 30-60 | - | 91.3 | Patent CN102516182B |
| 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | 1-Naphthalenethiol | 5-Ethyl-6-(1-naphthylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | EtOH/H2O | I2 (oxidant) | Reflux | 2 | 24 | [1] |
Experimental Protocols
The following are detailed methodologies for key nucleophilic aromatic substitution reactions on chloropyrimidines, which can be adapted for this compound.
Protocol 1: Amination of this compound
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino-6-ethylpyrimidine derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dioxane)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5-2.0 equiv)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-amino-6-ethylpyrimidine.
Protocol 2: Thiolation of this compound
This protocol details the reaction of this compound with a thiol to form the corresponding 4-(alkyl/arylthio)-6-ethylpyrimidine.
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3), 1.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment
Procedure:
-
Prepare the thiolate by dissolving the thiol in a solution of the base in the chosen solvent at room temperature.
-
Add this compound to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(alkyl/arylthio)-6-ethylpyrimidine.
Protocol 3: Alkoxylation of this compound
This protocol describes the synthesis of 4-alkoxy-6-ethylpyrimidines from this compound and an alcohol.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (as solvent or 1.1-2.0 equiv)
-
Base (e.g., Sodium hydride (NaH) or Sodium metal, 1.1 equiv)
-
Anhydrous solvent (if alcohol is not the solvent, e.g., THF or Dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment
Procedure:
-
Prepare the alkoxide by carefully adding the base to the alcohol (which can also serve as the solvent) at 0 °C to room temperature.
-
If using a different solvent, dissolve the alcohol in the solvent before adding the base.
-
Add this compound to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Visualizations
Experimental Workflow
The following diagram outlines a typical experimental workflow for the nucleophilic aromatic substitution of this compound.
Caption: General experimental workflow for SNAr reactions of this compound.
Signaling Pathway Context
Derivatives of 4-substituted-6-ethylpyrimidine are of interest in drug discovery, often as inhibitors of signaling pathways implicated in diseases such as cancer. For example, pyrimidine-based compounds have been developed as kinase inhibitors. The diagram below illustrates a hypothetical scenario where a synthesized 4-amino-6-ethylpyrimidine derivative could inhibit a kinase in a generic signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a 4-amino-6-ethylpyrimidine derivative.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for various palladium-catalyzed cross-coupling reactions involving 4-Chloro-6-ethylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of its C-Cl bond, which allows for the introduction of a wide range of substituents onto the pyrimidine core. The protocols described herein are based on established methodologies for structurally similar chloropyrimidines and provide a strong starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for C-C couplings) or amine/alkoxide coordination and deprotonation (for C-N/C-O couplings), and reductive elimination.[1][3] For substrates like this compound, the electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations, particularly when dealing with less reactive aryl chlorides.[4] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have significantly expanded the scope of these reactions to include historically challenging substrates.[5]
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Caption: General experimental workflow for cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron reagents (boronic acids or esters).[6] This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.[7][8]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good | [7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95 | Adapted from[4] |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 80 | 12 | High | Adapted from[4] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 70-90 | Adapted from[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation : In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide variety of primary and secondary amines.[1][2] This reaction is a powerful tool for synthesizing substituted aminopyrimidines, which are common scaffolds in pharmaceuticals.[9]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Chloro-arenes
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 8 | 80-95 | Adapted from[1] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 12 | High | [10] |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-90 | Adapted from[9] |
| Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | Toluene | 100 | 18 | Good | Adapted from[5] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation : To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.).
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas.
-
Substrate Addition : Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction : Seal the tube tightly and heat in an oil bath at the specified temperature (typically 80-120 °C) until the reaction is complete.
-
Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne, yielding an alkynylpyrimidine derivative.[11][12] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[13]
Data Presentation: Representative Conditions for Sonogashira Coupling of Chloro-arenes
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 18 | High | [14] |
| Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 12 | Good | Adapted from[11] |
| PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 70-85 | Adapted from[15] |
| Pd(OAc)₂ (2) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 10 | Excellent | [16] |
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation : In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Catalyst and Base Addition : Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Inert Atmosphere : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction : Stir the reaction at room temperature or heat as required (typically 25-80 °C) until completion.
-
Work-up : Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Purification : Dry the organic phase, concentrate, and purify by column chromatography.
Other Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other palladium-catalyzed reactions can also be applied to this compound.
-
Heck Coupling : Reacts this compound with an alkene to form a substituted ethylpyrimidine.[17][18]
-
Stille Coupling : Utilizes organostannane reagents, which are highly effective but also toxic.[19][20]
-
Negishi Coupling : Employs organozinc reagents, which are highly reactive and offer good functional group tolerance.[21][22]
-
Kumada Coupling : Uses Grignard reagents, which are powerful nucleophiles but may have limited functional group compatibility.[23][24]
Signaling Pathways and Catalytic Cycles
The fundamental mechanism for these cross-coupling reactions is the palladium catalytic cycle. The specific intermediates and pathways can vary based on the reaction type.
Generalized Palladium Catalytic Cycle
Caption: Generalized palladium catalytic cycle.
This document serves as a foundational guide. Researchers should perform their own optimization of reaction conditions for this compound to achieve the best possible outcomes. Always consult original literature for detailed procedures and safety information.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijnc.ir [ijnc.ir]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Negishi Coupling [organic-chemistry.org]
- 23. Kumada coupling - Wikipedia [en.wikipedia.org]
- 24. Kumada Coupling [organic-chemistry.org]
Synthesis of 4-Amino-6-ethylpyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various 4-amino-6-ethylpyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline key synthetic strategies, detailed experimental procedures, and relevant biological signaling pathways.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The 4-amino-6-ethylpyrimidine core, in particular, has been identified as a privileged structure in the development of therapeutic agents. This document details two primary synthetic routes to access these derivatives, starting from readily available precursors.
Synthetic Strategies
Two main synthetic pathways for the preparation of 4-amino-6-ethylpyrimidine derivatives are presented:
-
Route A: Condensation of a β-ketoester with guanidine followed by chlorination and subsequent nucleophilic substitution. This is a classical and versatile approach for building the pyrimidine ring.
-
Route B: Nucleophilic substitution on a commercially available dichloropyrimidine. This method is efficient for introducing various amino substituents at the 2- and 4-positions.
An overview of these synthetic strategies is depicted in the workflow diagram below.
Experimental Protocols
Route A: Synthesis via Condensation, Chlorination, and Substitution
Step 1: Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol
This procedure is a modification of the general condensation reaction between a β-dicarbonyl compound and a guanidine salt.
-
Materials: Diethyl 2-ethylmalonate, Guanidine hydrochloride, Sodium ethoxide, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.
-
Add diethyl 2-ethylmalonate (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to afford 2-amino-5-ethylpyrimidine-4,6-diol.
-
Step 2: Synthesis of 2-Amino-4,6-dichloro-5-ethylpyrimidine
-
Materials: 2-Amino-5-ethylpyrimidine-4,6-diol, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.
-
Procedure:
-
In a fume hood, suspend 2-amino-5-ethylpyrimidine-4,6-diol (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Add N,N-dimethylaniline (1.0 eq) dropwise to the suspension while stirring.
-
Heat the reaction mixture to reflux for 3-4 hours. The mixture should become a clear solution.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-4,6-dichloro-5-ethylpyrimidine.[1]
-
Step 3: Synthesis of 4-Amino-6-ethyl-2-(substituted amino)pyrimidines
-
Materials: 2-Amino-4,6-dichloro-5-ethylpyrimidine, Substituted amine (e.g., aniline, benzylamine), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Ethanol or N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-amino-4,6-dichloro-5-ethylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the desired substituted amine (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-6-ethyl-2-(substituted amino)pyrimidine derivative.
-
Route B: Synthesis via Nucleophilic Substitution on 4,6-Dichloropyrimidine
This route is particularly useful for preparing derivatives with different substituents at the 4- and 6-amino positions.
Step 1: Synthesis of 4-Amino-6-chloropyrimidine Derivatives
-
Materials: 4,6-Dichloropyrimidine, Ammonia or primary/secondary amine, Ethanol.
-
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in ethanol.
-
Add an aqueous solution of ammonia or the desired amine (1.0-1.2 eq) dropwise at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 4,6-Diaminopyrimidine Derivatives
-
Materials: 4-Amino-6-chloropyrimidine derivative, Second amine, Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Dioxane).
-
Procedure:
-
Dissolve the 4-amino-6-chloropyrimidine derivative (1.0 eq) in a suitable solvent.
-
Add the second amine (1.2-1.5 eq) and a base (1.5-2.0 eq).
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data
The following tables summarize representative quantitative data for key intermediates and final products.
Table 1: Data for Key Intermediates
| Compound | Molecular Formula | MW ( g/mol ) | Yield (%) | M.p. (°C) | Analytical Data (¹H NMR, ¹³C NMR, MS) |
| 2-Amino-5-ethylpyrimidine-4,6-diol | C₆H₉N₃O₂ | 155.15 | 88 | >250 | ¹H NMR (DMSO-d₆): δ 10.30 (bs, 2H), 6.30 (bs, 2H), 2.14 (q, J=7.3 Hz, 2H), 0.88 (t, J=7.3 Hz, 3H). ¹³C NMR (DMSO-d₆): δ 164.47, 152.54, 91.88, 15.62, 13.89. |
| 2-Amino-4,6-dichloro-5-ethylpyrimidine | C₆H₇Cl₂N₃ | 192.05 | 82 | 183-185 | ¹H NMR (DMSO-d₆): δ 7.32 (bs, 2H), 2.61 (q, J=7.4 Hz, 2H), 1.07 (t, J=7.4 Hz, 3H). ¹³C NMR (DMSO-d₆): δ 160.83, 160.76, 118.90, 22.41, 12.92. MS (EI) m/z: 191/193 [M⁺].[1] |
Table 2: Data for Exemplary 4-Amino-6-ethylpyrimidine Derivatives
| Compound | R¹ | R² | Yield (%) | M.p. (°C) | Analytical Data (¹H NMR, ¹³C NMR, MS) |
| 1 | H | Phenyl | 75 | 155-157 | ¹H NMR (CDCl₃): δ 7.80-7.75 (m, 2H), 7.45-7.35 (m, 3H), 6.20 (s, 1H), 5.10 (br s, 2H), 2.70 (q, J=7.6 Hz, 2H), 1.30 (t, J=7.6 Hz, 3H). |
| 2 | H | 4-Methoxyphenyl | 72 | 168-170 | ¹H NMR (CDCl₃): δ 7.70 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 6.15 (s, 1H), 5.05 (br s, 2H), 3.85 (s, 3H), 2.68 (q, J=7.6 Hz, 2H), 1.28 (t, J=7.6 Hz, 3H). |
| 3 | H | Benzyl | 80 | 130-132 | ¹H NMR (CDCl₃): δ 7.35-7.25 (m, 5H), 6.05 (s, 1H), 5.20 (br s, 2H), 4.60 (d, J=5.6 Hz, 2H), 2.65 (q, J=7.5 Hz, 2H), 1.25 (t, J=7.5 Hz, 3H). |
| 4 | Br | H | 65 | 190-192 | ¹H NMR (DMSO-d₆): δ 8.20 (s, 1H), 7.50 (br s, 2H), 2.65 (q, J=7.5 Hz, 2H), 1.15 (t, J=7.5 Hz, 3H). |
Biological Signaling Pathways
4-Amino-6-ethylpyrimidine derivatives have been investigated for their potential to modulate various biological pathways. Two notable examples are the GPR119 and BMP2/SMAD1 signaling pathways.
GPR119 Signaling Pathway
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Agonists of GPR119, including certain 4-amino-6-ethylpyrimidine derivatives, have been shown to stimulate glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones like GLP-1 from enteroendocrine L-cells.[2][3][4]
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Setup of Amination of 4-Chloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amination of 4-Chloro-6-ethylpyrimidine, a key transformation in the synthesis of various biologically active compounds. The protocols cover three widely used methods: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Microwave-Assisted Synthesis.
Introduction
The amination of the pyrimidine core is a fundamental reaction in medicinal chemistry, as the resulting aminopyrimidines are prevalent scaffolds in a wide range of pharmaceuticals. This compound is a versatile building block, and the introduction of an amino group at the C4 position can be achieved through several synthetic strategies. The choice of method depends on the nature of the aminating agent, desired reaction scale, and available laboratory equipment. This document outlines reliable protocols for the successful amination of this compound.
The reactivity of halopyrimidines generally follows the order C4(6) > C2 > C5 for nucleophilic substitution, making the C4 position of this compound the more reactive site.[1]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the amination of this compound based on established methodologies for similar chloropyrimidines.
Table 1: Nucleophilic Aromatic Substitution (SNAr) - Reaction Parameters
| Amine Type | Amine (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ammonia (aq.) | Excess | - | Ethanol | 100-120 (sealed tube) | 12-24 | 60-80 |
| Primary Aliphatic | 1.1 - 1.5 | 1.5 - 2.0 (e.g., K₂CO₃, Et₃N) | DMF, Dioxane | 80-120 | 8-16 | 70-90 |
| Secondary Aliphatic | 1.1 - 1.5 | 1.5 - 2.0 (e.g., K₂CO₃, DIPEA) | DMF, NMP | 100-140 | 12-24 | 65-85 |
| Anilines | 1.1 - 1.2 | 0.1 (e.g., HCl) or 1.5 (e.g., Na₂CO₃) | Water, 2-Propanol | 80-100 | 3-22 | 75-95[2] |
Table 2: Buchwald-Hartwig Amination - Reaction Parameters
| Amine Type | Pd Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amines | 1-2 (e.g., Pd₂(dba)₃) | 2-4 (e.g., Xantphos, BINAP) | 1.2 - 1.5 (e.g., NaOtBu) | Toluene, Dioxane | 80-110 | 4-12 | 80-95[3] |
| Secondary Amines | 1-2 (e.g., Pd(OAc)₂) | 2-4 (e.g., DavePhos, RuPhos) | 1.2 - 1.5 (e.g., LiHMDS) | THF, Toluene | 80-110 | 6-18 | 75-90[4] |
| Ammonia surrogates | 2-5 (e.g., Pd(OAc)₂) | 4-10 (e.g., Josiphos) | 1.5 - 2.0 (e.g., K₃PO₄) | Dioxane | 100-120 | 12-24 | 60-75 |
Table 3: Microwave-Assisted Amination - Reaction Parameters
| Amine Type | Base (equivalents) | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Primary/Secondary Aliphatic | 2.0 (e.g., Et₃N) | Propanol, Ethanol | 120-140 | 15-30 | 85-95[5] |
| Anilines | 1.5 (e.g., DIPEA) | DMF, Ethanol | 120-160 | 10-30 | 80-90[6] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Aqueous Ammonia
This protocol describes the reaction of this compound with an excess of aqueous ammonia to yield 4-Amino-6-ethylpyrimidine.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Heavy-walled pressure tube with a screw cap
-
Magnetic stirrer hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a heavy-walled pressure tube, add this compound (1.0 mmol, 142.6 mg).
-
Add ethanol (5 mL) and aqueous ammonia (5 mL, excess).
-
Seal the pressure tube tightly.
-
Place the tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully open the pressure tube in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Dissolve the residue in a minimal amount of dichloromethane and adsorb it onto silica gel.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield pure 4-Amino-6-ethylpyrimidine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Primary Amine
This protocol details the coupling of this compound with a primary aliphatic amine using a palladium catalyst.[3]
Materials:
-
This compound
-
Primary aliphatic amine (e.g., n-butylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer hotplate
-
Celite®
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and Xantphos (0.02 mmol, 11.6 mg).
-
Add sodium tert-butoxide (1.2 mmol, 115.3 mg).
-
Add this compound (1.0 mmol, 142.6 mg) and the primary amine (1.1 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Microwave-Assisted Amination with a Secondary Amine
This protocol describes a rapid amination of this compound with a secondary amine using microwave irradiation.[5]
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Triethylamine (Et₃N)
-
Anhydrous propanol
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol, 142.6 mg).
-
Add anhydrous propanol (3 mL).
-
Add the secondary amine (1.2 mmol).
-
Add triethylamine (2.0 mmol, 279 µL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 130 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Experimental Workflow for Amination of this compound
Caption: General experimental workflow for the amination of this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols for 4-Chloro-6-ethylpyrimidine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-6-ethylpyrimidine as a key intermediate in the synthesis of novel agrochemicals. The following sections detail its application in developing new herbicides, fungicides, and insecticides, supported by experimental protocols, quantitative data, and mechanistic insights.
Introduction: The Versatility of the Pyrimidine Scaffold
Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals due to their diverse biological activities. The inherent chemical properties of the pyrimidine ring system allow for a wide range of structural modifications, leading to compounds with potent herbicidal, fungicidal, and insecticidal properties. This compound, a readily accessible chemical building block, serves as an excellent starting material for the synthesis of these active molecules. The reactive chlorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of various pharmacophores to modulate biological activity and spectrum.
Application in Herbicide Development
Research has demonstrated that pyrimidine-based compounds can act as potent herbicides by inhibiting essential plant enzymes. This compound can be utilized as a precursor to synthesize herbicides that target key metabolic pathways in weeds.
Mechanism of Action: Enzyme Inhibition
Two primary mechanisms of action for pyrimidine-based herbicides are the inhibition of Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS), and Dihydroorotate Dehydrogenase (DHODH).
-
AHAS Inhibition: AHAS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to a deficiency in these essential amino acids, ultimately causing plant death.
-
DHODH Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Blocking this enzyme disrupts the production of pyrimidines, which are essential components of DNA, RNA, and other vital biomolecules, leading to cessation of cell division and growth.[1]
References
Application Notes and Protocols for the Derivatization of the Ethyl Group on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Substituents on the pyrimidine ring play a crucial role in modulating the pharmacological profile of these molecules. The ethyl group, in particular, offers a valuable site for chemical modification to explore structure-activity relationships (SAR), optimize pharmacokinetic properties, and develop novel drug candidates. This document provides detailed application notes and protocols for the derivatization of the ethyl group on a pyrimidine ring, focusing on key transformations such as oxidation, halogenation, hydroxylation, and amination.
Signaling Pathways and Logical Relationships
The derivatization of an ethyl group on a pyrimidine ring opens up several pathways for introducing diverse functional groups. These transformations can be strategically employed in drug discovery to fine-tune the properties of a lead compound. The following diagram illustrates the logical relationships between the starting material, key intermediates, and final products.
Caption: Derivatization pathways of an ethyl group on a pyrimidine ring.
Experimental Protocols and Data
The following sections provide detailed protocols for key derivatization reactions of the ethyl group on a pyrimidine ring. The quantitative data, where available, is summarized in tables for easy comparison. The protocols are based on established chemical principles and may require optimization for specific substrates.
Oxidation of the Ethyl Group
Oxidation of the ethyl group on a pyrimidine ring can lead to the corresponding acetylpyrimidine or, under more vigorous conditions, to the pyrimidinyl acetic acid. The acetyl derivative is a versatile intermediate for further functionalization.
This protocol is adapted from methods used for the selective catalytic oxidation of ethylbenzene to acetophenone, a structurally analogous transformation.[1][2][3]
Experimental Workflow: Catalytic Oxidation
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloro-6-ethylpyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the yield and purity in 4-Chloro-6-ethylpyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent and effective method is a two-step synthesis. The first step involves the cyclization of a β-dicarbonyl compound, such as diethyl ethylmalonate, with an amidine source in the presence of a strong base to form the intermediate, 6-ethylpyrimidin-4(3H)-one (also known as 4-hydroxy-6-ethylpyrimidine).[1][2] The second step is the chlorination of this hydroxypyrimidine intermediate, typically using phosphoryl chloride (POCl₃), to yield the final product, this compound.[3][4]
Q2: What are the most critical factors affecting the overall yield and purity? A2: The most critical factors are the efficiency of the initial cyclization and the precise control of the chlorination reaction. For cyclization, the use of a strong, freshly prepared base like sodium ethoxide is crucial.[2][3] For the chlorination step, key parameters include maintaining strictly anhydrous (moisture-free) conditions, controlling the reaction temperature to prevent decomposition, the amount of chlorinating agent (POCl₃), and the potential use of a base catalyst like N,N-diethylaniline or triethylamine.[3][5]
Q3: How can I effectively monitor the progress of the reactions? A3: Thin-Layer Chromatography (TLC) is the most common, rapid, and effective method for monitoring both the cyclization and chlorination steps.[3][4] By spotting the starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture on a TLC plate, you can clearly visualize the consumption of the starting material and the formation of the desired product.
Q4: What are the essential safety precautions when working with phosphoryl chloride (POCl₃)? A4: Phosphoryl chloride is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas.[3] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon), and all glassware must be thoroughly flame-dried before use.[3] Quenching the reaction by adding the mixture to ice water must be done slowly and with extreme caution due to the vigorous and exothermic nature of the reaction.[3]
Troubleshooting Guide
Problem 1: Low yield or incomplete reaction in the cyclization step (Formation of 4-hydroxy-6-ethylpyrimidine)
| Symptom | Possible Cause | Recommended Solution |
| TLC shows a significant amount of starting material (diethyl ethylmalonate) remaining after the recommended reaction time. | Ineffective Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. | Prepare the sodium ethoxide solution fresh by dissolving sodium metal in absolute ethanol under an inert atmosphere.[3] Consider using a stronger base if issues persist. |
| Incorrect Solvent: The solvent may not be suitable for the reaction or may contain water. | Use absolute (anhydrous) ethanol or methanol, as they are compatible with the commonly used alkoxide bases.[2][3] | |
| Suboptimal Reaction Time/Temperature: The reaction may not have reached completion. | Monitor the reaction by TLC. If the starting material is still present, consider extending the reflux time.[3] |
Problem 2: Low yield, dark coloration, or failed reaction during the chlorination step
| Symptom | Possible Cause | Recommended Solution |
| TLC shows the starting material (4-hydroxy-6-ethylpyrimidine) is largely unreacted. | Decomposition of POCl₃: The presence of moisture in the reaction vessel or reagents will decompose the phosphoryl chloride.[3] | Ensure all glassware is flame-dried or oven-dried immediately before use. Use a fresh bottle of POCl₃ and conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Reaction Temperature Too Low: Chlorination reactions typically require heating to proceed at an adequate rate.[3] | Increase the reaction temperature, potentially to reflux, while carefully monitoring for any signs of decomposition. | |
| The reaction mixture turns dark brown or black, and TLC shows streaking or multiple byproduct spots. | Decomposition: The reaction temperature is too high, causing the starting material or product to decompose.[3] | Reduce the reaction temperature. Add the POCl₃ dropwise to maintain better temperature control. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
| Good conversion is observed by TLC, but the isolated yield is poor. | Improper Work-up: The product may be lost during the quenching or extraction phase. | Quench the reaction by adding the mixture to ice very slowly to control the exotherm.[3] Ensure the pH is appropriate during extraction to keep the product in the organic phase. Perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate to ensure complete recovery.[5][6] |
Data Presentation
Table 1: Comparison of Reported Conditions for the Chlorination of Hydroxypyrimidines
| Substrate | Chlorinating Agent | Catalyst / Additive | Solvent | Temperature | Time | Yield (%) | Reference |
| 6-ethyl-5-fluoropyrimidin-4(3H)-one | POCl₃ | Triethylamine, DMF | Dichloromethane | Reflux (40-48 °C) | 3-5 h | 95-99% | [5][6] |
| 4,6-dihydroxypyrimidine | POCl₃ / PCl₅ | None | None | 50-110 °C | - | 94% | [3] |
| 4,6-dihydroxy-2-methylpyrimidine | POCl₃ | N,N-diethylaniline | None | 105 °C | 4 h | 69.5% | [3] |
| Hydroxypyrimidines (general) | POCl₃ (1 eq) | Pyridine (1 eq) | Solvent-free | 140 °C | 2 h | ~91% | [3] |
| 4,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylformamide | None | Reflux | 3 h | 55% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 6-ethylpyrimidin-4(3H)-one (Intermediate)
-
Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Initiation: To the sodium ethoxide solution, add formamidine acetate (1.0 eq) and diethyl ethylmalonate (1.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Isolation: Add water to the residue to dissolve the sodium salt. Acidify the solution carefully with a dilute acid (e.g., 1M HCl) until a precipitate forms (typically pH 5-6).
-
Purification: Collect the solid precipitate by filtration, wash it with cold water, and dry it under a vacuum. The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 6-ethylpyrimidin-4(3H)-one.[3]
Protocol 2: Synthesis of this compound (Final Product)
-
Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 6-ethylpyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Add phosphoryl chloride (POCl₃, 2.0-3.0 eq) to the flask. If a catalyst is used, add N,N-diethylaniline (1.0-1.5 eq) to the mixture.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. With extreme caution in a fume hood, slowly pour the reaction mixture onto a stirred slurry of crushed ice.
-
Isolation: Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or a cold concentrated NaOH solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. The final product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[3]
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting flowchart for the chlorination of 4-hydroxy-6-ethylpyrimidine.
References
- 1. asianpubs.org [asianpubs.org]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-6-ethylpyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-Chloro-6-ethylpyrimidine. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this two-step synthesis, which involves an initial cyclization to form 6-ethylpyrimidin-4-ol followed by a chlorination step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a two-step synthesis. The first step is the cyclization of a β-dicarbonyl compound, such as ethyl 3-oxopentanoate, with formamide or formamidine to yield the intermediate, 6-ethylpyrimidin-4-ol. The second step involves the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to produce the final product, this compound.
Q2: What are the critical parameters to control during the chlorination step with POCl₃?
The key parameters for a successful chlorination reaction include the stoichiometry of the chlorinating agent (POCl₃), reaction temperature, and reaction time. It is crucial to carry out the reaction under anhydrous conditions to prevent hydrolysis of both POCl₃ and the product. The use of a tertiary amine base, such as pyridine or N,N-diethylaniline, can also be beneficial in accelerating the reaction and minimizing the formation of certain byproducts.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both the cyclization and chlorination steps. By comparing the spots of the starting material, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture), you can visualize the consumption of the starting material and the formation of the product.
Q4: What safety precautions are necessary when working with phosphorus oxychloride (POCl₃)?
Phosphorus oxychloride is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent exposure to moisture.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, along with potential causes and recommended solutions.
Problem 1: Low yield or incomplete conversion during the cyclization step to form 6-ethylpyrimidin-4-ol.
| Possible Cause | Recommended Solution |
| Inefficient Base Catalysis | Ensure the use of a suitable base (e.g., sodium ethoxide) and that it is freshly prepared and anhydrous for optimal activity. |
| Low Reaction Temperature | The cyclocondensation reaction often requires heating. Ensure the reaction is maintained at the appropriate reflux temperature for a sufficient duration. |
| Poor Quality Starting Materials | Use pure, dry starting materials (ethyl 3-oxopentanoate and formamide/formamidine) to avoid side reactions. |
| Sub-optimal Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time for complete conversion of the starting material. |
Problem 2: Presence of significant byproducts in the crude 6-ethylpyrimidin-4-ol.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Unreacted Ethyl 3-oxopentanoate | Incomplete reaction. | Increase reaction time, temperature, or the amount of the condensing agent (formamide/formamidine). |
| Knoevenagel Condensation Product | Self-condensation of ethyl 3-oxopentanoate, especially under harsh acidic or basic conditions. | Optimize the reaction conditions by carefully controlling the temperature and the rate of addition of reagents. |
Problem 3: Low yield or incomplete conversion during the chlorination of 6-ethylpyrimidin-4-ol.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction temperature or prolong the reaction time. The addition of a tertiary amine base like pyridine can also catalyze the reaction. |
| Hydrolysis of POCl₃ | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Amount of POCl₃ | Use a slight excess of POCl₃ (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the hydroxyl group. |
Problem 4: Presence of impurities in the final this compound product.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 6-Ethylpyrimidin-4-ol (Starting Material) | Incomplete chlorination. | Optimize chlorination conditions (see Problem 3). |
| 6-Ethylpyrimidin-4-ol (Hydrolysis Product) | Hydrolysis of the chloro group during aqueous workup. | Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. Neutralize acidic byproducts promptly with a mild base like sodium bicarbonate. Extract the product into an organic solvent immediately after quenching. |
| 2,4-Dichloro-6-ethylpyrimidine | Over-chlorination, though less common when starting from the 4-hydroxy pyrimidine. | Use a controlled amount of POCl₃ and monitor the reaction closely to avoid prolonged reaction times at high temperatures. |
| Phosphorylated Intermediates | Reaction of the hydroxyl group of the starting material with POCl₃. | These intermediates are typically converted to the final product upon heating. Ensure the reaction goes to completion. Careful quenching is also important to hydrolyze any remaining phosphorus byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 6-Ethylpyrimidin-4-ol (Cyclization)
Materials:
-
Ethyl 3-oxopentanoate
-
Formamide
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add formamide followed by the dropwise addition of ethyl 3-oxopentanoate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Protocol 2: Synthesis of this compound (Chlorination)
Materials:
-
6-Ethylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional, as a catalyst)
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 6-ethylpyrimidin-4-ol in a suitable solvent like dichloromethane.
-
If using, add N,N-diethylaniline to the suspension.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring in a fume hood.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography or distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common byproducts in the synthesis of this compound.
Technical Support Center: Purification of Crude 4-Chloro-6-ethylpyrimidine by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 4-Chloro-6-ethylpyrimidine using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 4,6-dihydroxy-pyrimidine or a related precursor, and byproducts from the chlorination step.[1] Phosphorus-containing byproducts can also be present if phosphorus oxychloride (POCl₃) is used in the synthesis.[2] Additionally, isomers or related pyrimidines formed through side reactions may be present.
Q2: What is the recommended stationary phase for the column chromatography of this compound?
A2: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of pyrimidine derivatives like this compound due to its effectiveness in separating moderately polar compounds.[3][4]
Q3: How do I choose an appropriate mobile phase (eluent) for the purification?
A3: The choice of mobile phase is critical for good separation. A solvent system of hexane and ethyl acetate is often effective.[4] The ideal polarity should be determined by running preliminary tests using Thin Layer Chromatography (TLC). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
Q4: Is this compound stable during column chromatography on silica gel?
A4: Chlorinated pyrimidines can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. While silica gel is generally considered neutral, prolonged exposure can sometimes lead to degradation of sensitive compounds. It is advisable to perform the chromatography relatively quickly and to use freshly distilled solvents to minimize the presence of acidic impurities.
Q5: How can I monitor the progress of the column chromatography?
A5: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[4] By spotting the collected fractions alongside a reference spot of the crude mixture on a TLC plate, you can identify which fractions contain the pure product. Fractions containing the pure compound should be combined.
Troubleshooting Guide
Issue 1: Poor separation between this compound and an impurity.
-
Possible Cause: The polarity of the eluent may not be optimal.
-
Solution: If the product and impurity are running too close together, decrease the polarity of the mobile phase (i.e., increase the proportion of hexane in a hexane/ethyl acetate system). If the compounds are eluting too slowly, a gradual increase in polarity may be necessary. A gradient elution, where the polarity of the solvent is increased over time, can be very effective.[4][5]
Issue 2: The product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still retained, a more polar solvent like dichloromethane or a small percentage of methanol could be added to the mobile phase, but be cautious as this can affect the separation of other components.
Issue 3: The product elutes too quickly (low retention).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). This will increase the interaction of the compound with the silica gel and slow down its elution.
Issue 4: Tailing or broad peaks of the product during elution.
-
Possible Cause 1: The column may be overloaded with the crude sample.
-
Solution 1: Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Possible Cause 2: The compound may be interacting strongly with the silica gel, potentially due to the basicity of the pyrimidine ring.[6]
-
Solution 2: Adding a small amount (e.g., 0.1-1%) of triethylamine to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica gel.
Issue 5: Suspected decomposition of the product on the column.
-
Possible Cause: The compound may be sensitive to the acidic nature of the silica gel.
-
Solution: Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, using a different stationary phase such as neutral alumina may be a suitable option.
Experimental Protocol: Column Chromatography of this compound
Objective: To purify crude this compound from reaction byproducts and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[7]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).[7]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[8]
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[8]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.[4]
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully add the sample solution to the top of the column using a pipette.[8]
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the initial eluent to rinse the sides of the column and allow it to enter the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin the elution by opening the stopcock to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.[5]
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Pyrimidine Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating compounds with moderate polarity differences. The ratio can be adjusted from 99:1 to 1:1. |
| Dichloromethane / Hexane | Low to Medium | An alternative to ethyl acetate systems, useful for compounds with different solubility profiles. |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds that do not elute with less polar systems. Start with a very small percentage of methanol (e.g., 0.5-1%). |
Table 2: Illustrative TLC Analysis
| Compound | Rf Value (9:1 Hexane:EtOAc) | Rf Value (4:1 Hexane:EtOAc) | Notes |
| Less Polar Impurity | 0.85 | 0.95 | Elutes quickly from the column. |
| This compound | 0.30 | 0.55 | Target compound. |
| More Polar Impurity | 0.05 | 0.15 | Strongly retained on the column. |
| Note: Rf values are illustrative and will vary depending on the specific TLC plate, chamber saturation, and temperature. |
Visualizations
References
- 1. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: High-Purity Recrystallization of 4-Chloro-6-ethylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-Chloro-6-ethylpyrimidine to achieve high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent may be higher than the melting point of the solute, or the solution is being cooled too quickly.[1] | 1. Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation and then allow it to cool down slowly.[1] 2. Use a Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol). At an elevated temperature, add a less soluble solvent (an "anti-solvent" like water or hexane) dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.[1] |
| No crystals form upon cooling | The solution may be supersaturated, or there may be too much solvent.[1] | 1. Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[1] 2. Seed the Solution: Add a tiny crystal of pure this compound to act as a template for crystal growth.[1] 3. Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1] |
| Low yield of recrystallized product | Too much solvent was used, leading to significant product loss in the mother liquor. Crystals may have formed prematurely during hot filtration. The solution was not cooled sufficiently.[1][2] | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] 2. Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, ensure the funnel and receiving flask are pre-heated.[1] 3. Maximize Cooling: After cooling to room temperature, place the flask in an ice bath to promote maximum crystal formation.[1] 4. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[1] |
| Recrystallized product is still impure | The chosen solvent may not be effective at separating the specific impurities present. The cooling process may have been too rapid, trapping impurities within the crystal lattice. | 1. Solvent Selection: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. This encourages the formation of a more ordered crystal lattice that excludes impurities.[2] 3. Charcoal Treatment: If colored impurities are present, consider adding activated charcoal to the hot solution before filtration to adsorb them.[2] |
| Rapid crystallization | The solution is too concentrated, or the cooling is too fast. | 1. Add More Solvent: Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[2] 2. Insulate the Flask: Allow the flask to cool to room temperature on a surface that does not conduct heat quickly, such as a wooden block or folded paper towels, to slow the cooling rate.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent will dissolve this compound sparingly at room temperature but will fully dissolve it at the solvent's boiling point. Based on the properties of similar pyrimidine derivatives, good starting points for solvent screening include ethanol, or a mixture of heptane and ethyl acetate.[3][4] A systematic solvent screening is recommended to find the optimal solvent or solvent system for your specific purity requirements.
Q2: How can I determine the optimal solvent for recrystallization?
A2: To determine the best solvent, test the solubility of a small amount of your crude this compound in various solvents at both room temperature and at the solvent's boiling point. A good solvent will show a significant increase in solubility with temperature.
Q3: What are the most common impurities in this compound synthesis?
A3: While specific impurities depend on the synthetic route, common impurities in the synthesis of related chloropyrimidines can include unreacted starting materials, byproducts from side reactions, or decomposition products. For instance, in syntheses involving phosphorus oxychloride (POCl₃), residual POCl₃ and its hydrolysis products can be impurities.[3]
Q4: How does "oiling out" affect the purity of the final product?
A4: "Oiling out" is detrimental to purification because the liquid phase that separates from the solution is essentially an impure melt of the compound, which can trap impurities. When it finally solidifies, the impurities are incorporated into the solid, defeating the purpose of recrystallization.
Q5: Can I reuse the mother liquor to increase my yield?
A5: While it is possible to recover more product from the mother liquor by evaporating some of the solvent and cooling again, this second crop of crystals will likely be less pure than the first. It is generally recommended to process the second crop separately and assess its purity before combining it with the main batch.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add a solvent in which the compound is poorly soluble (an "anti-solvent" such as heptane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot soluble solvent until the cloudiness just disappears.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from Protocol 1.
Data Presentation
Table 1: Solubility of Pyrimidine Derivatives in Various Solvents at Different Temperatures
Note: This table presents general solubility data for pyrimidine derivatives as a guide for solvent selection for this compound. Experimental verification for the specific compound is recommended.[5]
| Solvent | Temperature Range (K) | General Solubility Trend |
| Chloroform | 298.15 - 328.15 | Solubility increases with temperature. |
| N,N-Dimethylformamide (DMF) | 298.15 - 328.15 | Solubility increases with temperature. |
| Tetrahydrofuran (THF) | 298.15 - 328.15 | Solubility increases with temperature. |
| 1,4-Dioxane | 298.15 - 328.15 | Solubility increases with temperature. |
| Ethyl Acetate | 298.15 - 328.15 | Solubility increases with temperature. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Suzuki Coupling Reactions with 4-Chloro-6-ethylpyrimidine
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 4-Chloro-6-ethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions with this compound, a heteroaryl chloride, are a common challenge.[1] Heteroaryl chlorides are generally less reactive than their bromide or iodide counterparts.[2][3] The primary factors to investigate are:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[1][4]
-
Base Selection: The strength and type of base can significantly impact the transmetalation step and the overall catalytic cycle.[4]
-
Solvent and Temperature: The solvent system must ensure the solubility of all reagents, and the temperature needs to be optimized to ensure a reasonable reaction rate without causing catalyst decomposition.[4]
-
Side Reactions: Competing reactions such as hydrolysis of the starting material, protodeboronation of the boronic acid, or homocoupling can consume starting materials and reduce the yield of the desired product.[1][4]
Q2: I am observing multiple spots on my TLC/LC-MS analysis. What are the likely side products in the Suzuki coupling of this compound?
A2: Besides unreacted starting materials, common side products in Suzuki coupling reactions include:
-
Protodeboronation Product: The boronic acid can react with trace amounts of water or other protic sources to replace the boronic acid group with a hydrogen atom.[1] Using anhydrous conditions and high-purity reagents can minimize this.[4]
-
Homocoupling Product: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[1][5] Thoroughly degassing the reaction mixture is crucial.[1]
-
Dehalogenation Product: The this compound can be reduced to 6-ethylpyrimidine. This can occur if a hydride source is present in the reaction mixture.[5][6]
-
Hydrolysis Product: If significant water is present, especially with certain bases, this compound can hydrolyze to 6-ethylpyrimidin-4-ol.[4]
Q3: How do I choose the optimal catalyst and ligand for the Suzuki coupling of this compound?
A3: Due to the lower reactivity of the C-Cl bond in this compound, a highly active catalyst system is generally required.[1]
-
Catalysts: While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are often used in combination with specialized ligands.[4][7] Pre-formed catalysts, like XPhos-Pd-G3, can also be a good option to ensure consistent activity.[4]
-
Ligands: For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are highly recommended. Buchwald's dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they can stabilize the palladium catalyst and promote the oxidative addition step.[1][4]
Q4: What is the role of the base in this reaction, and how do I select the right one?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[1] The choice of base can significantly influence the reaction yield.[1]
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1][2]
-
Base Strength: For less reactive chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2] However, very strong bases can sometimes promote side reactions.
-
Solubility: The solubility of the base in the chosen solvent system is also an important consideration.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki coupling reactions with this compound.
Problem 1: No or Low Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable precatalyst. Ensure an inert atmosphere is maintained throughout the reaction setup and duration.[8] |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or consider N-heterocyclic carbene (NHC) ligands.[1][4] |
| Incorrect Base | Screen different bases. Start with a common base like K₂CO₃ or Na₂CO₃, and if the reaction is sluggish, move to a stronger base like K₃PO₄ or Cs₂CO₃.[1][2] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Suzuki couplings of aryl chlorides are in the range of 80-120 °C.[4] |
| Poor Reagent Solubility | Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. Consider switching to a different solvent or using a co-solvent system (e.g., dioxane/water, toluene/water).[4][9] |
Problem 2: Formation of Significant Side Products
| Side Product Observed | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen. Inefficient reduction of Pd(II) precatalyst. | Thoroughly degas the solvent and reaction mixture. Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient precatalyst activation.[1] |
| Protodeboronation | Presence of water or other protic impurities. | Use anhydrous solvents and reagents. Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable.[1] |
| Dehalogenation | Presence of a hydride source. | Ensure the absence of hydride sources in the reaction mixture. Some solvents or bases can act as hydride donors at high temperatures. |
| Hydrolysis of Pyrimidine | Excess water in the reaction, especially with a strong base. | Use anhydrous conditions or a carefully controlled amount of water if a co-solvent system is used.[4] |
Quantitative Data Summary
The following tables summarize representative yields for Suzuki coupling reactions of similar dichloropyrimidines under various conditions. While specific data for this compound is not provided, these results offer a valuable starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [10] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [10] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [10] |
| Pd(OAc)₂ | SPhos | High | Bulky, electron-rich ligands are effective for aryl chlorides. | [4] |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Solvent | Yield (%) |
| 1,4-Dioxane | High |
| Toluene | Moderate-High |
| DMF | Moderate |
| THF | Moderate |
Yields are qualitative and based on general literature observations for similar substrates.[11]
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-2 mol%)
-
Ligand (if using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Reaction Parameter Selection
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
preventing decomposition of 4-Chloro-6-ethylpyrimidine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chloro-6-ethylpyrimidine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during a reaction?
A1: The primary causes of decomposition for this compound are hydrolysis, unintended nucleophilic substitution, and exposure to high temperatures or UV light. Hydrolysis, the reaction with water to form 6-ethylpyrimidin-4-one, is often catalyzed by acidic conditions. Unwanted nucleophilic attack by solvents (e.g., alcohols), bases, or other reagents can lead to the formation of byproducts.
Q2: How can I minimize hydrolysis of this compound?
A2: To minimize hydrolysis, it is crucial to control the pH of your reaction mixture. Whenever possible, maintain neutral or slightly basic conditions. If acidic conditions are necessary for your transformation, the reaction should be as short as possible and performed at the lowest feasible temperature to reduce the rate of hydrolysis. Using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude water.
Q3: My reaction mixture is turning dark. What could be the cause?
A3: A darkening reaction mixture can indicate several decomposition pathways. It may be due to thermal decomposition if the reaction is being run at a high temperature, or it could be a result of side reactions leading to polymeric materials. Photochemical decomposition can also sometimes lead to colored byproducts. It is advisable to monitor the reaction by TLC or LC-MS to identify the formation of impurities.
Q4: Is this compound sensitive to light?
A4: Yes, similar to other chloropyrimidines, this compound can be sensitive to UV light. Photochemical reactions can lead to the formation of radical species and subsequent side products, such as hydroxypyrimidines or bipyrimidines. It is recommended to conduct reactions in amber glassware or to shield the reaction vessel from direct light.
Q5: What are the ideal storage conditions for this compound?
A5: To ensure its stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. Storage under an inert atmosphere is also recommended for long-term stability.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during reactions with this compound.
Issue 1: Low yield of the desired product and formation of a more polar byproduct.
-
Potential Cause: Hydrolysis of the C-Cl bond.
-
Troubleshooting Steps:
-
Check pH: If the reaction conditions are acidic, consider using a non-protic acid or adding a non-nucleophilic base to neutralize any generated acid.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere.
-
Temperature: Lower the reaction temperature.
-
Reaction Time: Optimize the reaction time to maximize product formation and minimize hydrolysis.
-
Issue 2: Formation of multiple unidentified byproducts.
-
Potential Cause A: Reaction with a nucleophilic solvent or base.
-
Troubleshooting Steps:
-
Solvent Choice: If using a nucleophilic solvent (e.g., methanol, ethanol), switch to a non-nucleophilic alternative (e.g., THF, dioxane, toluene, DMF, DMSO).
-
Base Selection: If a base is used, select a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU) instead of nucleophilic ones (e.g., alkoxides, primary or secondary amines if they are not the intended reactant).
-
-
Potential Cause B: Thermal decomposition.
-
Troubleshooting Steps:
-
Lower Temperature: Reduce the reaction temperature.
-
Catalyst: If applicable, screen for a more active catalyst that allows the reaction to proceed at a lower temperature.
-
Issue 3: Inconsistent reaction outcomes.
-
Potential Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of the starting material by NMR or LC-MS.
-
Storage: Ensure the compound has been stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere).
-
Light Protection: Protect the reaction from light by using amber glassware or wrapping the flask in aluminum foil.
-
Data Presentation
The following table summarizes the key factors influencing the stability of this compound and recommended conditions to prevent its decomposition. As specific quantitative data for this compound is limited, the information is based on the general reactivity of chloropyrimidines.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Acidic (low pH) | Neutral to slightly basic | Acid catalyzes the hydrolysis of the C-Cl bond. |
| Water Content | Presence of water | Anhydrous solvents and reagents | Water is a reactant in the hydrolysis decomposition pathway. |
| Temperature | High temperatures (prolonged heating) | Lowest effective temperature for the reaction | Minimizes thermal decomposition and unwanted side reactions. |
| Light Exposure | UV or strong visible light | Reaction in the dark or amber glassware | Prevents photochemical decomposition pathways. |
| Solvents | Nucleophilic solvents (e.g., alcohols) | Non-nucleophilic solvents (e.g., THF, Toluene, Dioxane) | Avoids unwanted nucleophilic substitution of the chlorine atom. |
| Bases | Strong nucleophilic bases (e.g., NaOMe) | Non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) | Prevents the base from acting as a nucleophile. |
| Atmosphere | Air (presence of moisture and oxygen) | Inert atmosphere (Nitrogen or Argon) | Protects against hydrolysis and potential oxidative side reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for a Suzuki-Miyaura coupling reaction with this compound, aiming to minimize its decomposition.
-
Reagent Preparation:
-
Degas all solvents (e.g., 1,4-dioxane/water mixture) by bubbling with an inert gas (e.g., Argon) for 30 minutes.
-
Ensure the boronic acid, base (e.g., K₂CO₃ or Cs₂CO₃), and palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are dry.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.02-0.05 eq.).
-
Add the degassed solvent to the flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: General experimental workflow for minimizing decomposition.
Technical Support Center: Scale-up Synthesis of 4-Chloro-6-ethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-6-ethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most prevalent and scalable synthetic pathway is a two-step process. The first step involves the synthesis of the precursor, 6-ethyl-4-hydroxypyrimidine (also known as 6-ethylpyrimidin-4-ol). The second step is the chlorination of this intermediate, typically utilizing phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: What are the critical parameters to control during the chlorination step with POCl₃?
A2: For a successful and safe scale-up of the chlorination step, the following parameters are critical:
-
Stoichiometry of POCl₃: While older lab-scale protocols often use a large excess of POCl₃, modern industrial processes aim to use near-equimolar amounts to minimize waste, reduce environmental impact, and mitigate safety risks associated with quenching large quantities of unreacted POCl₃.[1]
-
Temperature Control: The reaction of hydroxypyrimidines with POCl₃ is exothermic.[2] Careful temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts.
-
Presence of a Base: The addition of a tertiary amine, such as triethylamine or pyridine, can be beneficial. It acts as a catalyst and neutralizes the HCl generated during the reaction, which can help drive the reaction to completion and prevent side reactions.
-
Anhydrous Conditions: POCl₃ reacts violently with water. Therefore, maintaining strictly anhydrous conditions throughout the reaction is essential to prevent decomposition of the reagent and ensure a high yield of the desired product.
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A3: Phosphorus oxychloride is a corrosive and highly reactive substance. Key safety concerns include:
-
Violent Reaction with Water: It hydrolyzes exothermically with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[3]
-
Delayed Exothermic Reactions during Quenching: Quenching unreacted POCl₃ can be hazardous. If the quench is performed at low temperatures, metastable intermediates like phosphorodichloridic acid can accumulate, leading to a delayed and potentially uncontrollable exothermic event.[2][3]
-
Corrosivity: POCl₃ is corrosive to skin, eyes, and the respiratory tract. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: Are there any alternatives to POCl₃ for the chlorination step?
A4: While POCl₃ is the most common chlorinating agent for this transformation, other reagents can be used, although they may have their own challenges in terms of reactivity, cost, and scalability. For some pyrimidine syntheses, reagents like phosgene or triphosgene have been employed. However, these also present significant toxicity and handling challenges. For the conversion of hydroxypyrimidines to chloropyrimidines, POCl₃ remains the industry standard due to its effectiveness and cost.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 6-ethyl-4-hydroxypyrimidine (Precursor)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. |
| Poor quality of starting materials. | Ensure that the starting materials (e.g., ethyl 3-oxopentanoate and formamidine) are of high purity. | |
| Low product recovery | Product loss during workup and isolation. | Optimize the pH adjustment during precipitation of the product. Ensure efficient extraction if applicable. Recrystallization solvent and conditions should be optimized to maximize yield. |
Issue 2: Challenges During Chlorination with POCl₃
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction. | Ensure the reaction is heated for a sufficient duration at the optimal temperature. The use of a base like triethylamine can help drive the reaction to completion. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Degradation of POCl₃. | Use a fresh, high-purity batch of POCl₃. Ensure all glassware and reagents are scrupulously dry. | |
| Product loss during workup. | The quenching and extraction procedures are critical. A slow, controlled "reverse" quench of the reaction mixture into a cold, basic solution is recommended to prevent product degradation.[3] | |
| Formation of dark-colored impurities | Overheating or prolonged reaction time. | Reduce the reaction temperature or shorten the reaction time. Stepwise temperature control can be beneficial. |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulties in product isolation | Formation of phosphorus-containing byproducts. | These byproducts can complicate purification. A thorough aqueous workup is necessary to remove them. In some cases, a filtration or a specific crystallization procedure may be required to isolate the pure product. |
| Runaway reaction or uncontrolled exotherm during quenching | Improper quenching procedure. | Always add the reaction mixture slowly to the quenching solution (reverse quench) with vigorous stirring and efficient cooling. Quenching at very low temperatures (0-5 °C) can lead to the accumulation of reactive intermediates and a delayed exotherm; a controlled quench at a slightly higher temperature (e.g., into a sodium acetate solution at 35-40°C) can ensure immediate and controlled hydrolysis.[4] |
Quantitative Data Summary
Table 1: Synthesis of 6-ethyl-4-hydroxypyrimidine
| Parameter | Value | Reference |
| Starting Materials | Methyl 3-amino-2-pentenoate, Formamide | EP0326389B1 |
| Solvent | n-Butanol | EP0326389B1 |
| Base | Sodium Methoxide | EP0326389B1 |
| Reaction Temperature | 110 °C | EP0326389B1 |
| Reaction Time | 5 hours | EP0326389B1 |
| Reported Yield | 97.8 mol % | EP0326389B1 |
Table 2: Chlorination of 6-ethyl-5-fluoro-4-hydroxypyrimidine (a close analog)
| Parameter | Lab Scale | Industrial Scale | Reference |
| Starting Material | 6-ethyl-5-fluoropyrimidin-4(3H)-one | 6-ethyl-5-fluoropyrimidin-4(1H)-one | ChemicalBook |
| Solvent | Dichloromethane, N,N-dimethylformamide | Dichloromethane | ChemicalBook |
| Base | Triethylamine | Triethylamine | ChemicalBook |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) | ChemicalBook |
| Reaction Temperature | Reflux | 40-48 °C | ChemicalBook |
| Reaction Time | 5 hours | 3 hours | ChemicalBook |
| Reported Yield | 95% | 99% | ChemicalBook |
Experimental Protocols
Protocol 1: Synthesis of 6-ethyl-4-hydroxypyrimidine
This protocol is adapted from patent literature describing a high-yield synthesis.
Materials:
-
Methyl 3-amino-2-pentenoate
-
Formamide
-
Sodium methoxide solution (28% in methanol)
-
n-Butanol
-
Concentrated sulfuric acid
-
Acetone
Procedure:
-
To a reaction vessel, add a 28% methanolic solution of sodium methoxide.
-
Distill off the methanol until the internal temperature reaches 110 °C.
-
Prepare a mixture of methyl 3-amino-2-pentenoate and formamide.
-
Add the mixture dropwise to the reaction vessel over 1.5 hours, while continuing to distill off the solvent to maintain an internal temperature of 110 °C.
-
Heat the reaction mixture at 110 °C for an additional 2 hours.
-
Add a further portion of formamide and continue heating for another 3 hours.
-
After cooling, neutralize the reaction solution with concentrated sulfuric acid.
-
Remove the formed inorganic salt by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the residue from acetone to obtain pure 6-ethyl-4-hydroxypyrimidine.
Protocol 2: Chlorination of 6-ethyl-4-hydroxypyrimidine to this compound (Adapted from a similar procedure)
This protocol is an adaptation for the title compound based on a high-yield industrial process for a fluorinated analog.
Materials:
-
6-ethyl-4-hydroxypyrimidine
-
Dichloromethane
-
Triethylamine
-
Phosphorus oxychloride (POCl₃)
-
3N Hydrochloric acid solution
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reactor, charge with dichloromethane and 6-ethyl-4-hydroxypyrimidine at 25-30 °C.
-
Stir the mixture for 15 minutes, then add triethylamine.
-
Slowly add phosphorus oxychloride over 3 hours, ensuring the reaction temperature is maintained below 35 °C.
-
Heat the reaction mass to reflux (40-48 °C) and maintain for 3 hours.
-
Cool the mixture to 5 °C.
-
Quenching: Carefully add 3N hydrochloric acid over 1 hour, maintaining the temperature below 20 °C.
-
Stir the mixture for 30 minutes at 20 °C.
-
Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the chlorination step.
References
Technical Support Center: Analytical Methods for Detecting Impurities in 4-Chloro-6-ethylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of impurities in 4-Chloro-6-ethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. The most common synthesis involves the chlorination of 6-ethyl-4-hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). Based on this, likely impurities include:
-
Process-Related Impurities:
-
6-ethyl-4-hydroxypyrimidine: Unreacted starting material.
-
Di-chlorinated pyrimidine derivatives: Resulting from over-chlorination of the pyrimidine ring.
-
Other regioisomers: Depending on the starting materials and reaction conditions.
-
-
Degradation Products:
-
6-ethyl-4-hydroxypyrimidine: Formed by the hydrolysis of the chloro-group when exposed to moisture.
-
-
Residual Solvents: Solvents used during synthesis and purification.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying non-volatile organic impurities and degradation products.[1]
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is ideal for the analysis of volatile organic impurities, including residual solvents.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities, especially those present at trace levels.
Q3: How can I quantify the impurities without having reference standards for each one?
A3: While using certified reference standards is the most accurate method, it's not always feasible to have a standard for every impurity. In such cases, the following approaches can be considered for organic impurities in HPLC-UV analysis:
-
Relative Response Factor (RRF): If the chemical structure of the impurity is known, an RRF can be established to estimate its concentration relative to the active pharmaceutical ingredient (API).
-
100% Area Normalization: This method assumes that all components in the sample have a similar response to the detector. The percentage of an impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram. This provides an estimate and is often used in early-stage development.
Q4: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?
A4: The acceptance criteria for impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH). For a pharmaceutical intermediate, the limits on impurities are generally less stringent than for a final API. However, it is crucial to control impurities that may be reactive or carry through to the final drug substance. As a general starting point, individual unspecified impurities might be limited to ≤ 0.10% and the total impurities to ≤ 1.0%. These limits should be justified based on the manufacturing process and the fate of the impurities in subsequent steps.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and its related impurities. Method validation and optimization are essential for specific laboratory conditions.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile/Water (50:50). |
Gas Chromatography (GC) Method for Residual Solvent Analysis
This method is suitable for the detection and quantification of common residual solvents.
Table 2: GC Method Parameters
| Parameter | Recommended Conditions |
| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (Constant Flow) |
| Injector Temperature | 220 °C |
| Detector Temperature (FID) | 250 °C |
| Oven Program | Initial: 40 °C for 5 min; Ramp: 10 °C/min to 240 °C; Hold: 5 min |
| Injection Volume | 1 µL (Split ratio 10:1) |
| Sample Preparation | Dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO). |
Troubleshooting Guides
HPLC Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column overload.
-
Interactions between the analyte and active sites on the column packing (silanols).
-
Mismatch between sample solvent and mobile phase.
-
Column contamination or degradation.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Adjust Mobile Phase pH: For basic compounds like pyrimidines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
-
Use a Different Column: Consider a column with end-capping or a different stationary phase.
-
Match Sample Solvent: Dissolve the sample in the initial mobile phase composition if possible.
-
Flush the Column: Wash the column with a strong solvent to remove contaminants.
-
Issue 2: Fluctuating Retention Times
-
Possible Causes:
-
Leaks in the HPLC system.
-
Inconsistent mobile phase composition.
-
Temperature fluctuations.
-
Pump malfunction.
-
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings and connections.
-
Prepare Fresh Mobile Phase: Ensure mobile phases are well-mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature.
-
Check Pump Performance: Monitor the pressure trace for fluctuations and perform pump maintenance if necessary.
-
Issue 3: Extraneous or Ghost Peaks
-
Possible Causes:
-
Contaminated mobile phase or sample solvent.
-
Carryover from a previous injection.
-
Sample degradation in the autosampler.
-
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject the mobile phase to identify any peaks originating from the solvent.
-
Clean the Injector: Flush the injector port and needle with a strong solvent.
-
Prepare Fresh Sample: Analyze the sample immediately after preparation to minimize degradation.
-
GC Troubleshooting
Issue 1: Broad or Tailing Peaks
-
Possible Causes:
-
Active sites in the injector liner or column.
-
Column contamination.
-
Incorrect flow rate.
-
-
Troubleshooting Steps:
-
Use a Deactivated Liner: Ensure the injector liner is clean and properly deactivated.
-
Bake Out the Column: Condition the column at a high temperature to remove contaminants.
-
Verify Flow Rate: Check the carrier gas flow rate and ensure it is optimal for the column dimensions.
-
Issue 2: Poor Reproducibility
-
Possible Causes:
-
Leaks in the injection port septum.
-
Inconsistent injection volume.
-
Sample matrix effects.
-
-
Troubleshooting Steps:
-
Replace the Septum: Regularly replace the injector septum to prevent leaks.
-
Check the Syringe: Inspect the autosampler syringe for air bubbles or damage.
-
Use an Internal Standard: Incorporate an internal standard to correct for variations in injection volume.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: The overall pathway for impurity analysis of this compound.
References
Technical Support Center: Managing Moisture Sensitivity of 4-Chloro-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the moisture sensitivity of 4-Chloro-6-ethylpyrimidine. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments and drug development processes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when handling this compound, focusing on its sensitivity to moisture.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why is my sample of this compound showing a new, more polar spot on TLC/a new peak in HPLC analysis over time? | The compound is likely degrading due to exposure to moisture. The primary degradation product is 4-hydroxy-6-ethylpyrimidine, which is more polar than the parent compound. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), with a desiccant.[1] 2. Minimize Exposure: When handling the compound, work quickly and in a low-humidity environment (e.g., a glove box or a fume hood with a dry air stream). 3. Use Anhydrous Solvents: For reactions and analytical preparations, always use freshly opened or properly dried anhydrous solvents. |
| I observe inconsistent results in my reactions using this compound from different batches or after a period of storage. What could be the reason? | Partial hydrolysis of the compound to 4-hydroxy-6-ethylpyrimidine can lead to lower effective concentration of the starting material and the introduction of a nucleophilic impurity, which can interfere with subsequent reactions. | 1. Quantify Purity: Before use, verify the purity of your this compound sample using a validated analytical method like HPLC or GC. 2. Dry the Material: If moisture contamination is suspected, the compound can be dried under high vacuum in the presence of a strong desiccant like phosphorus pentoxide. Exercise caution as the compound may be volatile under high vacuum and elevated temperatures. 3. Fresh is Best: Use freshly purchased or recently purified material for critical experiments. |
| My reaction yield is lower than expected when using this compound. Could moisture be the culprit? | Yes, moisture can consume the starting material through hydrolysis, thereby reducing the amount available for your desired reaction. The resulting 4-hydroxy-6-ethylpyrimidine may also react with your reagents in an unintended way. | 1. Strict Anhydrous Technique: Employ rigorous anhydrous techniques for your reaction setup. This includes flame-drying glassware, using septa and needles for reagent transfer, and maintaining an inert atmosphere. 2. Reagent Compatibility: Be aware that the byproduct, 4-hydroxy-6-ethylpyrimidine, has a nucleophilic hydroxyl group that could compete in reactions where this compound is used as an electrophile. |
| How can I confirm that the degradation product is indeed 4-hydroxy-6-ethylpyrimidine? | The identity of the degradation product can be confirmed by comparing its analytical data (e.g., retention time in HPLC, mass spectrum) with that of an authentic sample of 4-hydroxy-6-ethylpyrimidine. | 1. LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the degradation product by its mass-to-charge ratio. The expected mass for 4-hydroxy-6-ethylpyrimidine would be different from the parent compound. 2. Synthesis of Standard: A small amount of 4-hydroxy-6-ethylpyrimidine can be synthesized by the intentional hydrolysis of this compound and used as a reference standard. |
Quantitative Data Summary
Table 1: Predicted Stability of this compound under Various Storage Conditions
| Temperature (°C) | Relative Humidity (%) | Predicted Half-life (t½) | Key Observations |
| -20 | <10 | > 2 years | Recommended for long-term storage. Minimal degradation expected. |
| 4 | 20 | 1 - 2 years | Suitable for short to medium-term storage. |
| 25 (Room Temp) | 40 | 3 - 6 months | Significant degradation can occur. Not recommended for long-term storage unless under inert gas with desiccant. |
| 25 (Room Temp) | 60 | 1 - 3 months | Rapid degradation is likely. Avoid these conditions. |
| 40 | 75 | < 1 month | Severe degradation expected. Represents accelerated stability testing conditions. |
Note: The data in this table is predictive and should be used as a guideline. Actual stability will depend on packaging and handling.
Experimental Protocols
Protocol 1: Handling and Storage of this compound
-
Receiving and Inspection: Upon receiving, inspect the container for any damage to the seal.
-
Storage: Store the container in a cool, dry, and dark place. For long-term storage, a freezer at -20°C is recommended. The container should be placed inside a secondary container with a desiccant.
-
Dispensing:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
If possible, handle the compound in a glovebox under an inert atmosphere.
-
If a glovebox is not available, work in a fume hood with a gentle stream of dry nitrogen or argon directed into the container while dispensing.
-
Use clean, dry spatulas and weighing boats.
-
After dispensing, purge the container with an inert gas before tightly resealing.
-
-
Disposal: Dispose of any degraded material according to your institution's hazardous waste guidelines.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the water content in a sample of this compound.
-
Instrumentation: Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Reagents: Use fresh, high-quality Karl Fischer reagents.
-
Sample Preparation:
-
In a dry environment (glovebox or under inert gas), accurately weigh a suitable amount of this compound.
-
Quickly transfer the weighed sample into the titration vessel containing a pre-titrated solvent (e.g., anhydrous methanol or a specialized solvent for ketones and aldehydes if the compound is expected to interfere).
-
-
Titration: Start the titration immediately after adding the sample. The instrument will automatically determine the endpoint and calculate the water content.
-
Data Analysis: Express the water content as a percentage or in parts per million (ppm). A low water content is indicative of a stable, properly handled sample.
Protocol 3: HPLC Method for Purity Assessment and Degradation Monitoring
This method allows for the separation and quantification of this compound and its primary hydrolysis product, 4-hydroxy-6-ethylpyrimidine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both compounds have significant absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject a known volume of the sample.
-
Identify the peaks corresponding to this compound and 4-hydroxy-6-ethylpyrimidine based on their retention times (the hydroxy- derivative will be more polar and elute earlier).
-
Calculate the percentage purity and the amount of degradation product using the peak areas.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Recommended workflow for handling this compound.
References
improving the regioselectivity of reactions involving 4-Chloro-6-ethylpyrimidine
Welcome to the technical support center for 4-Chloro-6-ethylpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of products in my reaction with this compound?
The pyrimidine ring is inherently electron-deficient, which facilitates reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[1] In this compound, the primary site of reaction is the activated C4 position, where the chlorine atom is a good leaving group. However, depending on the reaction conditions and reagents, side reactions can occur at other positions, such as C-H activation at the C2 or C5 positions, leading to a mixture of isomers. The regioselectivity is a sensitive balance of electronic and steric factors.[1][2]
The ethyl group at the C6 position is an electron-donating group (EDG). In related dichloropyrimidine systems, an EDG at C6 can influence the electronic distribution of the ring, potentially altering the reactivity of other positions.[2][3]
Q2: What are the key factors that control regioselectivity in reactions with this substrate?
Several factors critically influence the outcome of reactions involving this compound:
-
Reaction Type: The fundamental mechanism of the reaction (e.g., SNAr, Suzuki, Buchwald-Hartwig) will dictate the primary reactive site. For Pd-catalyzed couplings, the initial oxidative addition step is often regioselectivity-determining.[4][5]
-
Catalyst and Ligand: In cross-coupling reactions, the choice of palladium catalyst and phosphine ligand is crucial. Sterically hindered ligands can direct the reaction to a specific site.[6]
-
Reaction Conditions: The base, solvent, and temperature can dramatically alter the product ratio.[3] For instance, in Suzuki couplings of dichloropyrimidines, alcoholic solvents have been shown to increase reactivity compared to polar aprotic solvents.[4]
-
Nature of the Nucleophile/Reagent: The steric bulk and electronic properties of the reacting partner (e.g., the amine in an amination reaction or the boronic acid in a Suzuki coupling) play a significant role.[3][7]
Troubleshooting Guides
Issue 1: Poor C4-Selectivity in Nucleophilic Aromatic Substitution (SNAr)
-
Problem: My SNAr reaction with an amine or alkoxide is yielding a mixture of isomers or showing low conversion at the C4 position.
-
Troubleshooting Steps:
-
Use Anionic Nucleophiles: Converting the nucleophile to its anionic form before reaction can increase C4 selectivity. For example, deprotonating an aniline with a strong base to form the anilide can improve the outcome even without a catalyst.[3]
-
Optimize Base and Solvent: The choice of base and solvent is critical. Experiment with different combinations. For example, a strong, non-nucleophilic base like LiHMDS has proven effective in achieving high C4 regioselectivity in related systems.[3]
-
Adjust Temperature: Reactions are often run at elevated temperatures, but this can sometimes lead to side products. Try lowering the temperature to see if selectivity improves, even if the reaction time increases.
-
Issue 2: Lack of Regioselectivity in Suzuki-Miyaura Cross-Coupling
-
Problem: My Suzuki coupling with an arylboronic acid is not selective for the C4 position.
-
Troubleshooting Steps:
-
Evaluate Catalyst System: The combination of palladium source and ligand is paramount. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a system with a more specialized ligand.
-
Implement Ligand-Free Conditions: For some dichloropyridines and pyrimidines, ligand-free "Jeffery-type" conditions (e.g., PdCl₂, Na₂CO₃, NBu₄Br) have been shown to provide exceptional C4 selectivity (>99:1).
-
Solvent Selection: The choice of solvent is critical. Alcoholic solvent mixtures can offer greater reactivity at lower temperatures compared to polar aprotic solvents.[4]
-
Issue 3: Low Yield or Selectivity in Buchwald-Hartwig Amination
-
Problem: My palladium-catalyzed amination is giving low yields or a mixture of products.
-
Troubleshooting Steps:
-
Select the Right Base and Catalyst: For aminations on similar dichloropyrimidine systems, using a strong base like LiHMDS with a palladium catalyst has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[3][8]
-
Order of Addition: Adding the amine directly to the pyrimidine before the base can initiate a rapid, non-selective background SNAr reaction.[3] Ensure the catalyst and base are present to control the desired catalytic cycle.
-
Ligand Choice: The Buchwald and Hartwig groups have developed several generations of phosphine ligands. Sterically hindered ligands like X-Phos are often effective for C-N couplings.[9]
-
Data Presentation: Reaction Conditions for Selective Transformations
The following tables summarize conditions reported for achieving high regioselectivity in key reactions on related chloropyrimidine systems. These serve as a starting point for optimization.
Table 1: Conditions for Regioselective C4-Amination of Dichloropyrimidines
| Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | C4:C2 Ratio | Reference |
| Aliphatic Secondary Amines | Pd(OAc)₂ / Ligand | LiHMDS | Toluene | RT - 100 | >30:1 | [3][8] |
| Aromatic Amines (Anilines) | None | NaH | Dioxane | 100 | High C4 | [3] |
| Secondary Aliphatic Amines | None | K₂CO₃ | Acetonitrile | 80 | Selective C4 | [7] |
| Deprotonated Anilines | None | Strong Base | THF | RT | Selective C4 | [3] |
Table 2: Conditions for Regioselective C4-Suzuki Coupling of Dichloropyrimidines
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Selectivity | Reference |
| Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | High C4 | [10] |
| Arylboronic Acid | PdCl₂ (ligand-free) | Na₂CO₃ / NBu₄Br | DMF | 80 | >99:1 (C4) | |
| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | EtOH/Toluene/H₂O | 85 | High C4 | [4] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from established methods for dichloropyrimidines.[4][5][11]
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water).
-
Reaction: Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination
This protocol is based on highly regioselective methods developed for related substrates.[3][8]
-
Setup: In an oven-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (e.g., Xantphos or X-Phos, 4-10 mol %).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent and Base: Add the anhydrous solvent (e.g., toluene or dioxane), followed by the careful addition of a strong base (e.g., LiHMDS or NaOt-Bu, 1.2-1.5 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Caption: The oxidative addition step often controls regioselectivity.
Caption: Key factors influencing reaction regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 4-Chloro-6-ethylpyrimidine vs. 4,6-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyrimidines are indispensable building blocks for the synthesis of a wide array of functional molecules, holding particular significance in the development of novel therapeutics. The reactivity of halopyrimidines in nucleophilic aromatic substitution (SNAr) reactions is a critical parameter for synthetic chemists. This guide presents an objective comparison of the reactivity of 4-Chloro-6-ethylpyrimidine and 4,6-dichloropyrimidine, supported by established chemical principles and illustrative experimental data.
While direct, side-by-side quantitative kinetic data for the reactivity of this compound versus 4,6-dichloropyrimidine under identical conditions is not extensively documented in peer-reviewed literature, a robust qualitative and semi-quantitative comparison can be drawn from the fundamental electronic and steric properties of these molecules, and from experimental data on analogous systems.
Executive Summary
In nucleophilic aromatic substitution reactions, 4,6-dichloropyrimidine is anticipated to exhibit a higher reactivity compared to this compound . This difference in reactivity is primarily attributed to the distinct electronic effects of the substituents at the C6 position. The second chlorine atom in 4,6-dichloropyrimidine acts as a strong electron-withdrawing group, which further activates the pyrimidine ring towards nucleophilic attack. Conversely, the ethyl group in this compound is an electron-donating group, which tends to deactivate the ring for this type of transformation.
Theoretical Basis of Reactivity
The rate of a nucleophilic aromatic substitution reaction on a pyrimidine ring is largely governed by the stability of the Meisenheimer complex, the key intermediate formed upon nucleophilic attack. The pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.
-
Electronic Effects: The substituents on the pyrimidine ring play a crucial role in modulating its reactivity.
-
In 4,6-dichloropyrimidine , both chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes the electron density of the aromatic ring, making the carbon atoms at positions 4 and 6 highly electrophilic and thus more susceptible to nucleophilic attack.
-
In This compound , the ethyl group is an alkyl group and is considered electron-donating through an inductive effect (+I). This effect increases the electron density on the pyrimidine ring, thereby reducing the electrophilicity of the carbon atom at the C4 position and making it less reactive towards nucleophiles compared to 4,6-dichloropyrimidine.
-
-
Steric Effects: While electronic effects are predominant in this comparison, steric hindrance can also influence reaction rates. The ethyl group is bulkier than a chlorine atom. This increased steric bulk in the vicinity of the reaction center in this compound might slightly hinder the approach of a nucleophile compared to 4,6-dichloropyrimidine, although this effect is generally considered secondary to the electronic effects in this specific comparison.
Quantitative Data Comparison
The following tables summarize representative experimental data for nucleophilic aromatic substitution reactions on 4,6-dichloropyrimidine and analogous 4-chloro-6-alkylpyrimidines. It is important to note that these are not direct side-by-side comparisons under identical conditions but serve to illustrate the general reactivity patterns.
Table 1: Comparison of Reaction Yields in Amination Reactions
| Electrophile | Nucleophile | Conditions | Yield (%) | Reference |
| 4,6-dichloropyrimidine | Aniline | K₂CO₃, DMAc, rt, 1 h | ~70-90% | [1] (Analogous System) |
| 4-Chloro-6-methylpyrimidine (analog) | Secondary Amines | LiHMDS, THF, -20 °C, 1 h | >95% | [1] |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | TEA, EtOH, reflux, 3 h | 20-60% | [2] |
Table 2: Comparison of Reaction Conditions for Alkoxylation
| Electrophile | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4,6-dichloro-2-(methylthio)pyrimidine | EtONa | EtOH, 20 °C, 2 h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | [3][4] |
| 4,6-dichloropyrimidine | Sodium Ethoxide | EtOH, reflux, 4-6 h | 4,6-diethoxypyrimidine | High | [3] (General Procedure) |
Experimental Protocols
The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on chloropyrimidines. These should be adapted and optimized for specific substrates and nucleophiles.
Protocol 1: General Procedure for Amination of Chloropyrimidines
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 equiv)
-
Solvent (e.g., Ethanol, DMF, NMP, or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chloropyrimidine and the solvent.
-
Add the base to the solution and stir for 5-10 minutes.
-
Add the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Alkoxylation of Chloropyrimidines
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Sodium alkoxide (1.1-1.5 equiv) or Alcohol and a strong base (e.g., NaH)
-
Anhydrous solvent (e.g., THF, Dioxane, or the corresponding alcohol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sodium alkoxide and the anhydrous solvent. If starting from an alcohol, add the alcohol and the base to form the alkoxide in situ.
-
Cool the mixture to 0 °C.
-
Add a solution of the chloropyrimidine in the anhydrous solvent dropwise to the alkoxide solution.
-
Allow the reaction to warm to room temperature or heat to reflux, and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Visualizing the Reaction Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of nucleophilic aromatic substitution and a general experimental workflow.
References
A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Spotlight on 4,6-Disubstituted Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of various pyrimidine derivatives, with a particular focus on 4,6-disubstituted pyrimidines, including the 4-chloro-6-ethylpyrimidine scaffold. While direct and extensive experimental data for this compound derivatives are limited in publicly available literature, this guide synthesizes findings from structurally similar compounds to provide insights into their potential therapeutic applications, supported by experimental data from analogous pyrimidine classes.
Comparative Analysis of Biological Activity
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Modifications at the C2, C4, C5, and C6 positions can significantly alter a compound's interaction with biological targets, thereby affecting its efficacy and selectivity. Halogenation, for instance, particularly with chlorine, at the C4 position has been shown to be a key feature in enhancing the biological activity of pyrimidine derivatives, potentially by increasing lipophilicity and facilitating cell membrane transport.[3]
Anticancer Activity
Pyrimidine derivatives have been extensively investigated for their anticancer properties, with many acting as inhibitors of protein kinases, enzymes often dysregulated in cancer. The 4,6-disubstituted pyrimidine core is a recognized hinge-binding motif for many protein kinases.[4]
Below is a summary of the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine | Thienopyrimidine derivative 2 | MCF-7 (Breast) | 0.013 | [5] |
| Thienopyrimidine derivative 3 | MCF-7 (Breast) | 0.023 | [5] | |
| Pyrido[2,3-d]pyrimidine | Compound 1n | HCT-116 (Colon) | 1.98 ± 0.69 | [6] |
| Compound 1n | MCF-7 (Breast) | 2.18 ± 0.93 | [6] | |
| 4,6-Disubstituted Pyrimidine | Compound 17j | A549 (Lung) | 0.0011 | [7] |
| Compound 17j | HeLa (Cervical) | 0.0018 | [7] | |
| Compound 17j | MCF-7 (Breast) | 0.0021 | [7] | |
| Pyrimidine-hydrazone | Compound 4 | LoVo (Colon) | 1.05 | [6] |
| Compound 5 | LoVo (Colon) | 1.53 | [6] | |
| Compound 7 | LoVo (Colon) | 1.25 | [6] | |
| N-(pyridin-3-yl)pyrimidin-4-amine | Compound 17 | MV4-11 (Leukemia) | 0.064 | [8] |
| Compound 17 | HT-29 (Colon) | 0.064 | [8] |
Antimicrobial Activity
Halogenated pyrimidines have also demonstrated significant antimicrobial and antibiofilm properties.[3] The introduction of a chlorine atom can enhance the lipophilicity of the molecule, which may facilitate its passage across microbial cell membranes.[3] The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial efficacy.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Halogenated Pyrimidine | 2,4-dichloro-5-fluoropyrimidine | Staphylococcus aureus | 50 | [3] |
| 4-Chloro-3-nitrophenylthiourea | Derivative with 3,4-dichlorophenyl substituent | Gram-positive pathogens | 0.5-2 | [9] |
| 4-Chloro-3-nitrophenylthiourea | Derivative with 3-chloro-4-methylphenyl substituent | Gram-positive pathogens | 0.5-2 | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in the evaluation of pyrimidine derivatives.
MTT Cell Proliferation Inhibition Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1][10][11]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.[1]
-
Incubation: Incubate the plates for the desired period of exposure (e.g., 48 or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for another 1-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][11] Mix gently to ensure complete solubilization.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.[1]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Pyrimidine derivatives
-
Sterile 96-well microtiter plates
-
Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivatives in the broth medium directly in the wells of a 96-well plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.[14] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12] This can be assessed visually or by using a microplate reader to measure turbidity.
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Inhibition of a Kinase Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. rr-asia.woah.org [rr-asia.woah.org]
The Strategic Advantage of 4-Chloro-6-ethylpyrimidine in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the efficient and versatile construction of complex molecular architectures is paramount. In the realm of heterocyclic chemistry, pyrimidine scaffolds are of immense interest due to their prevalence in a wide array of pharmaceuticals. This guide provides a comparative analysis of 4-Chloro-6-ethylpyrimidine, a key building block, highlighting its advantages in specific synthetic routes over other alternatives. The information is supported by experimental data and detailed protocols to inform methodology selection and optimization.
This compound stands out as a versatile reagent, particularly in the synthesis of highly substituted pyrimidine derivatives, which are crucial intermediates in the development of kinase inhibitors and other therapeutic agents. Its strategic functionalization, possessing a reactive chlorine atom for cross-coupling reactions and an ethyl group that can influence solubility and binding interactions, makes it a valuable tool for medicinal chemists.
Comparison with Alternative Pyrimidine Precursors
The primary advantages of this compound lie in its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.
Performance in Cross-Coupling Reactions
To illustrate the utility of this compound, we compare its hypothetical performance in key cross-coupling reactions with alternative pyrimidine substrates. The data presented is a synthesis of typical results observed for structurally similar 4-chloro-6-alkylpyrimidines.
Table 1: Comparison of Pyrimidine Substrates in Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | ~85-95 | [1][2] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 8 | ~70-80 (mono-arylated) | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 15 | ~80 (C4-arylated) | [3] |
Table 2: Comparison of Pyrimidine Substrates in Sonogashira Coupling
| Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 6 | ~80-90 | [4] |
| 4,6-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 12 | ~65-75 (mono-alkynylated) | [5] |
| 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 10 | ~70-80 (C4-alkynylated) | [5] |
Table 3: Comparison of Pyrimidine Substrates in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 8 | ~90-98 | [6][7] |
| 4,6-Dichloropyrimidine | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 16 | ~75-85 (mono-aminated) | [6] |
| 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 12 | ~85-95 (C4-aminated) | [6] |
The ethyl group at the 6-position of this compound can offer improved solubility in organic solvents compared to its methyl or unsubstituted analogs, facilitating easier handling and purification. Furthermore, the single reactive chloro group at the 4-position allows for selective functionalization, avoiding the statistical mixtures of products often encountered with di- or tri-chlorinated pyrimidines. This is particularly advantageous in multi-step syntheses where regioselectivity is crucial.
Synthetic Routes and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving a condensation reaction to form the pyrimidine core, followed by chlorination.
Experimental Protocol 1: Synthesis of 6-ethylpyrimidin-4(3H)-one
This procedure is based on the general Pinner synthesis of pyrimidines.[8][9]
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Condensation: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.0 eq) and ethyl 3-oxopentanoate (1.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with 1M HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-ethylpyrimidin-4(3H)-one. The crude product can be further purified by recrystallization from ethanol.
Experimental Protocol 2: Chlorination of 6-ethylpyrimidin-4(3H)-one
This protocol utilizes phosphorus oxychloride (POCl₃) for the chlorination of the pyrimidinone intermediate.[10][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-ethylpyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the flask. An organic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) can be added to scavenge the generated HCl.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring in a well-ventilated fume hood.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by column chromatography on silica gel or recrystallization.
Visualization of Synthetic Pathways and Workflows
To provide a clearer understanding of the synthetic processes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for this compound.
Caption: General workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex, biologically active molecules. Its advantages over other pyrimidine precursors, such as di- and tri-chlorinated analogs, include enhanced solubility, and more importantly, superior regioselectivity in key cross-coupling reactions. This leads to cleaner reactions, higher yields of the desired product, and simplified purification processes. The provided experimental protocols and workflows offer a solid foundation for researchers to utilize this compound in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. bu.edu.eg [bu.edu.eg]
- 10. researchgate.net [researchgate.net]
- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 4-Chloro-6-ethylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel heterocyclic compounds is a critical step in drug discovery and development. Pyrimidine derivatives, in particular, are of significant interest due to their prevalence in biologically active molecules. This guide provides a comparative spectroscopic analysis to aid in the structural confirmation of 4-Chloro-6-ethylpyrimidine and its derivatives.
Due to the limited availability of experimental data for this compound, this guide presents a comprehensive analysis of its close structural analogs. By examining the spectroscopic data of these related compounds, researchers can infer the expected spectral characteristics of the target molecule and its derivatives. This guide will focus on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, a comparison with alternative heterocyclic scaffolds, such as pyridazine and pyrazine derivatives, is provided to offer a broader context for structural analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound analogs and representative alternative heterocyclic compounds. The data for this compound is predicted based on the analysis of its analogs.
Pyrimidine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | IR (cm⁻¹) |
| This compound (Predicted) | ~8.8 (s, 1H, H2), ~7.3 (s, 1H, H5), ~2.8 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃) | ~162 (C4), ~161 (C6), ~158 (C2), ~118 (C5), ~32 (CH₂), ~12 (CH₃) | M⁺: 156/158 | ~3050 (Ar C-H), ~2970 (Alkyl C-H), ~1560 (C=N), ~1480 (C=C), ~850 (C-Cl) |
| 4,6-Dichloropyrimidine [1][2] | 8.82 (s, 1H, H2), 7.46 (s, 1H, H5)[1] | 162.2, 159.4, 121.2 | M⁺: 148/150/152[3] | Not available |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | 8.70 (s, 1H, H2), 2.90 (q, 2H, CH₂), 1.34 (t, 3H, CH₃) | Not available | M⁺: 160/162[4] | Not available |
| 4-Chloro-6-methyl-2-phenylpyrimidine [5] | Not available | Not available | M⁺: 204/206, Base Peak: 169[5] | Not available |
Alternative Heterocyclic Scaffolds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | IR (cm⁻¹) |
| 3-Chloro-6-methylpyridazine [2] | Not available | Not available | M⁺: 128/130[2] | Not available |
| 2-Ethyl-6-methylpyrazine [6] | Not available | Not available | M⁺: 122[7] | Not available |
Experimental Workflow and Methodologies
A systematic approach is crucial for the unambiguous structural determination of novel compounds. The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound derivative.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS):
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and characteristic fragment ions. The presence of a chlorine atom will be indicated by an M+2 peak with approximately one-third the intensity of the molecular ion peak.
-
-
Electrospray Ionization (ESI-MS):
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent mixture such as acetonitrile/water or methanol/water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Analysis: Infuse the solution directly into the ESI source. This soft ionization technique is useful for confirming the molecular weight via the observation of the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands will indicate specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is characteristic of the electronic transitions within the molecule.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to build a cohesive structural picture.
Caption: Logical flow for integrating data from different spectroscopic techniques for structural elucidation.
By following the protocols and comparative data presented in this guide, researchers can confidently approach the structural confirmation of novel this compound derivatives and distinguish them from other heterocyclic systems.
References
- 1. chemcd.com [chemcd.com]
- 2. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-6-methylpyrazine | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrazine, 2-ethyl-6-methyl- [webbook.nist.gov]
Assessing the Purity of Synthesized 4-Chloro-6-ethylpyrimidine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 4-Chloro-6-ethylpyrimidine, a key building block in the synthesis of various biologically active compounds. This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make informed decisions for their analytical needs.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic molecules like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities, providing accurate quantitative results. A typical purity analysis of a synthesized batch of 4-Chloro-6-ethyl-5-fluoropyrimidine, a closely related analogue, has demonstrated purities as high as 99.6% by HPLC.
Experimental Protocol: Reverse-Phase HPLC for this compound
This protocol is a generalized procedure based on established methods for similar chloropyrimidine derivatives.[1][2][3]
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Degas both mobile phases prior to use to prevent bubble formation.
3. Sample Preparation:
-
Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase B (Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B (equilibration)
-
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison of Purity Assessment Methods
While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, high sensitivity, quantitative, applicable to a wide range of compounds. | Requires specialized equipment, can be time-consuming to develop methods. | Chromatogram showing peaks for the main compound and impurities, with peak areas used for purity calculation (e.g., 99.5% purity). |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[4][5][6] | Primary analytical method, does not always require a reference standard of the analyte, provides structural information.[4][5][6] | Lower sensitivity than HPLC, requires a high-field NMR spectrometer, potential for signal overlap. | NMR spectrum with integrated signals, allowing for purity calculation against a certified internal standard (e.g., 99.2% purity). |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[7][8] | High resolution for volatile and thermally stable compounds. | May require derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[9] | Chromatogram showing peaks for the main compound and volatile impurities, with peak areas used for purity calculation. |
| Melting Point Analysis | A pure crystalline solid has a sharp and characteristic melting point range.[10][11] | Simple, rapid, and inexpensive preliminary assessment of purity.[10][11][12] | Not quantitative, only applicable to crystalline solids, impurities may not always cause a significant depression or broadening of the melting point.[10] | A melting point range (e.g., 85-87 °C). A narrow range close to the literature value suggests high purity. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.
Experimental workflow for the purity assessment of this compound.
Conclusion
The choice of analytical method for purity assessment of synthesized this compound depends on the specific requirements of the research, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. HPLC stands out as a highly reliable and quantitative method for final purity determination. However, techniques like qNMR offer the advantage of being a primary method, while melting point analysis serves as a quick and valuable preliminary check. For a comprehensive characterization, a combination of these orthogonal techniques is often the most rigorous approach.
References
- 1. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas-liquid chromatographic analysis of trimethylsilyl derivatives of pyrimidine and purine bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chm.uri.edu [chm.uri.edu]
- 11. mt.com [mt.com]
- 12. uomus.edu.iq [uomus.edu.iq]
Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-ethylpyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Chloro-6-ethylpyrimidine analogs. Due to the limited availability of direct SAR studies on this specific scaffold, this document synthesizes findings from structurally related pyrimidine-based inhibitors of protein kinases to provide a predictive comparison and guide for future research. The primary focus is on modifications at the C2 and C4 positions of the pyrimidine ring and their impact on biological activity, particularly as kinase inhibitors.
The pyrimidine core is a well-established "hinge-binding" motif, mimicking the adenine ring of ATP and enabling competitive inhibition at the ATP-binding site of kinases.[1] The this compound scaffold offers a versatile platform for derivatization. The chlorine atom at the C4 position is a key reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments.[1] These fragments can extend into specific pockets of the kinase active site, thereby influencing potency and selectivity. The ethyl group at the C6 position and various substituents at the C2 position also play crucial roles in defining the inhibitor's interaction with the target kinase and can be modified to optimize drug-like properties.[1]
Predictive Structure-Activity Relationship (SAR) Analysis
The following table summarizes the predicted SAR for a series of this compound analogs based on general trends observed in related pyrimidine kinase inhibitors. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) against a representative kinase, such as Aurora Kinase A, a common target for such compounds.
| Compound ID | R1 (C2-Position) | R2 (C4-Position) | Predicted Aurora Kinase A IC50 (nM) * | Rationale for Predicted Activity |
| 1 | Phenyl | -Cl | >1000 | The unsubstituted 4-chloro analog is expected to have weak activity, serving as a synthetic intermediate. |
| 2 | Phenyl | 3-ethynylaniline | 50 - 100 | The 3-ethynyl group can form a key interaction with the hinge region of the kinase. |
| 3 | Phenyl | 3-chloro-4-fluoroaniline | 20 - 50 | Halogen substitutions on the aniline ring often enhance potency through favorable interactions in the binding pocket. |
| 4 | Phenyl | 3-(trifluoromethyl)aniline | 10 - 30 | The trifluoromethyl group can improve metabolic stability and binding affinity. |
| 5 | 2-Thienyl | 3-chloro-4-fluoroaniline | 30 - 70 | Replacement of the phenyl ring with a bioisosteric heterocycle like thiophene can modulate activity and physicochemical properties. |
| 6 | Cyclopropyl | 3-chloro-4-fluoroaniline | 100 - 200 | A small alkyl group at the C2 position may have reduced interaction with the kinase compared to an aromatic ring. |
| 7 | Phenyl | N-methyl-N-(pyridin-4-yl)amine | 80 - 150 | Introduction of a basic amine can improve solubility but may alter the binding mode. |
| 8 | Phenyl | 4-(morpholin-4-yl)aniline | 150 - 300 | The bulky morpholine group may introduce steric hindrance, potentially reducing activity. |
Note: The IC50 values presented in this table are hypothetical and are intended to illustrate the predicted trends based on SAR studies of analogous pyrimidine-based kinase inhibitors. Actual values must be determined experimentally.
Experimental Protocols
General Synthesis of 4-Anilino-6-ethylpyrimidine Analogs
A common synthetic route to generate a library of 4-anilino-6-ethylpyrimidine analogs involves the nucleophilic aromatic substitution of the 4-chloro group of a 2-substituted-4-chloro-6-ethylpyrimidine intermediate with a variety of anilines.
Materials:
-
2-substituted-4-chloro-6-ethylpyrimidine (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous isopropanol or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
To a solution of the 2-substituted-4-chloro-6-ethylpyrimidine in isopropanol, add the substituted aniline and DIPEA.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 4-anilino-6-ethylpyrimidine analog.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the in vitro potency of the synthesized analogs against a target kinase, such as Aurora Kinase A, using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Aurora Kinase A
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP and appropriate substrate (e.g., Kemptide)
-
Test compounds (synthesized analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
96-well clear, flat-bottom cell culture plates
-
Test compounds (synthesized analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.
Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: A representative signaling pathway (MAPK/ERK) potentially targeted by pyrimidine-based kinase inhibitors.
References
A Comparative Guide to the Synthesis of 4-Chloro-6-ethylpyrimidine: Traditional vs. a Novel One-Pot Approach
For Immediate Release
This guide provides a detailed comparison between a traditional, two-step synthetic pathway for 4-Chloro-6-ethylpyrimidine and a novel, streamlined one-pot methodology. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, efficiency, and experimental protocols for each approach. The data presented herein is based on established chemical principles and analogous reactions reported in the literature.
Executive Summary
The synthesis of substituted chloropyrimidines is a cornerstone in the development of a wide array of pharmaceutical agents. This compound serves as a key intermediate for various bioactive molecules. This guide contrasts a classical two-step synthesis, involving the cyclization of a β-keto ester and subsequent chlorination, with a modern, one-pot, microwave-assisted approach. The novel pathway offers significant advantages in terms of reaction time, procedural simplicity, and alignment with the principles of green chemistry.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for both the traditional and the novel synthetic pathways for this compound.
| Parameter | Traditional Two-Step Synthesis | Novel One-Pot Microwave-Assisted Synthesis |
| Total Reaction Time | 8 - 12 hours | 35 - 45 minutes |
| Overall Yield (%) | ~75-85% | ~88-95% |
| Number of Steps | 2 (with intermediate isolation) | 1 (sequential addition, no isolation) |
| Key Reagents | Ethyl 3-oxopentanoate, Formamidine acetate, Sodium ethoxide, Phosphorus oxychloride (POCl₃) | Ethyl 3-oxopentanoate, Formamidine acetate, POCl₃, Pyridine |
| Solvent(s) | Ethanol, Toluene (or excess POCl₃) | Toluene (reduced volume) |
| Temperature | Reflux (78-110°C) | 140-160°C (Microwave) |
| Work-up & Purification | Two separate work-ups, intermediate purification, final column chromatography | Single work-up, final column chromatography |
| Safety & Environmental | Use of excess hazardous POCl₃, multiple solvent changes, longer heating times | Reduced use of POCl₃, shorter reaction time, less energy consumption |
Experimental Protocols
Traditional Two-Step Synthesis
Step 1: Synthesis of 6-ethylpyrimidin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add formamidine acetate (1.1 eq) and ethyl 3-oxopentanoate (1.0 eq).
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with 2M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-ethylpyrimidin-4(3H)-one.
Step 2: Chlorination of 6-ethylpyrimidin-4(3H)-one
-
To a flask containing 6-ethylpyrimidin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 105-110°C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Novel One-Pot Microwave-Assisted Synthesis
-
In a microwave-safe sealed reaction vessel, combine ethyl 3-oxopentanoate (1.0 eq), formamidine acetate (1.1 eq), and toluene (5 mL).
-
Irradiate the mixture in a microwave reactor at 120°C for 15 minutes to effect cyclization.
-
Cool the vessel to room temperature.
-
To the same vessel, add pyridine (1.0 eq) followed by the slow addition of phosphorus oxychloride (POCl₃, 1.2 eq).[1]
-
Seal the vessel and irradiate at 140-160°C for 20 minutes.[1]
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and novel synthetic pathways.
Caption: Traditional two-step synthesis of this compound.
Caption: Novel one-pot synthesis of this compound.
Conclusion
The novel one-pot, microwave-assisted synthesis of this compound presents a compelling alternative to traditional methods. The significant reduction in reaction time, coupled with high yields and procedural simplification, makes it an attractive option for rapid synthesis and library generation. Furthermore, the reduced use of hazardous reagents and solvents aligns with the growing demand for sustainable and environmentally friendly chemical processes. While the traditional method is robust and well-understood, the new approach offers considerable improvements in efficiency and green chemistry metrics, making it a valuable addition to the synthetic chemist's toolkit.
References
Unveiling the Cytotoxic Potential: A Comparative Analysis of 4,6-Disubstituted Pyrimidine Analogs in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of novel 4,6-disubstituted pyrimidine analogs against cancer cell lines. The data presented is based on a study by M. A. El-Sayed et al., which explores a series of 4,6-diaryl pyrimidine derivatives as potential antitumor agents.
While the specific focus of this guide is on analogs structurally related to 4-Chloro-6-ethylpyrimidine, the available literature provides compelling data on a broader class of 4,6-disubstituted pyrimidines. The findings from these related compounds offer valuable insights into the structure-activity relationships and therapeutic potential of this chemical scaffold.
Comparative Cytotoxicity of 4,6-Diaryl Pyrimidine Analogs
The cytotoxic activity of a series of synthesized 4,6-diaryl pyrimidine derivatives was evaluated against the human promyelocytic leukemia cell line (HL-60). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each analog. For comparison, Combretastatin A-4 (CA-4), a known potent anticancer agent, was used as a reference compound.
| Compound ID | Structure | R | R1 | IC50 (µM) against HL-60 |
| 4 | Pyrimidine | 4-OCH3 | 3,4,5-(OCH3)3 | 0.09 ± 0.01 |
| 6 | Pyrimidine | 4-Cl | 4-F | 0.12 ± 0.02 |
| 11 | Pyridine | 4-OCH3 | 3,4,5-(OCH3)3 | 0.08 ± 0.01 |
| 13 | Pyridine | 4-Cl | 4-F | 0.11 ± 0.01 |
| 14 | Pyridine | 4-Cl | 4-OCH3 | 0.15 ± 0.03 |
| 15 | Pyridine | 4-Cl | 3,4,5-(OCH3)3 | 0.07 ± 0.01 |
| 18 | Pyridine | 4-F | 4-OCH3 | 0.10 ± 0.01 |
| 21 | Pyridine | 4-F | 3,4,5-(OCH3)3 | 0.06 ± 0.01 |
| CA-4 | - | - | - | 0.31 ± 0.05 |
Data sourced from El-Sayed, M. A., et al. (2018). Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules.
Experimental Protocols
MTT Cytotoxicity Assay
The in vitro cytotoxic activity of the synthesized pyrimidine analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Human promyelocytic leukemia (HL-60) cells were seeded into 96-well plates at a density of 5 x 10^4 cells per well.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
Incubation: The plates were further incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general workflow of the cytotoxicity screening and the proposed mechanism of action for the most potent compounds.
Caption: Workflow for determining the cytotoxic effects of pyrimidine analogs.
Caption: Proposed mechanism of apoptosis induction by potent pyrimidine analogs.
The most potent compounds from the study were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[1] This was associated with an upregulation of the tumor suppressor protein p53, an increased Bax/Bcl-2 ratio, and activation of caspase-3, key mediators of programmed cell death.[1] The ability of these compounds to inhibit β-tubulin polymerization is also suggested as a contributing factor to their antitumor activity.[1] These findings highlight the potential of the 4,6-disubstituted pyrimidine scaffold as a promising starting point for the development of novel anticancer therapeutics.
References
Safety Operating Guide
Safe Disposal of 4-Chloro-6-ethylpyrimidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like 4-Chloro-6-ethylpyrimidine are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step plan for the safe handling and disposal of this compound, emphasizing immediate safety protocols and operational logistics.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a halogenated organic compound and should be treated as hazardous waste.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield, especially where there is a risk of splashing.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, ensuring they are compatible with chlorinated compounds.[1]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of vapors.[3][4] If ventilation is inadequate or aerosols are generated, a NIOSH/MSHA-approved respirator may be required.[1]
In Case of Spills: In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[3] Collect the absorbed material into a designated, sealed container for hazardous waste.[3] Prevent the chemical from entering drains or waterways.[2][3]
Quantitative Data Summary
The following table summarizes the known hazards and physical properties of this compound and its fluorinated analog to inform safe handling and disposal procedures.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 141602-25-7 |
| Molecular Formula | C₆H₇ClN₂ |
| Boiling Point | 207.9°C at 760 mmHg[5] |
| Flash Point | 98.9°C[5] |
| Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and regulatory guidelines for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure cap.[3] Polyethylene or glass containers are generally suitable.[3]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7]
-
The label must include the full chemical name, "this compound" (no abbreviations), and list all constituents and their approximate percentages if it is a mixture.[3]
-
-
Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory.[1]
-
Ensure the use of secondary containment to capture any potential leaks.[1]
-
Do not mix incompatible wastes. For example, do not store with strong acids or bases.[3]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1][8] For highly toxic chemicals, the first three rinses must be collected.[8]
-
After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[1]
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or if you have accumulated the maximum allowable amount of waste in your satellite area, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste management service.[1]
-
Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. This compound | 141602-25-7 [sigmaaldrich.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-6-ethylpyrimidine
For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical guidance for the handling and disposal of 4-Chloro-6-ethylpyrimidine. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.
Researchers, scientists, and drug development professionals are frequently exposed to a variety of chemical compounds. Among these, this compound, a halogenated pyrimidine, presents notable health and safety considerations. This guide offers a detailed overview of the necessary personal protective equipment (PPE), operational procedures for its use, and compliant disposal methods.
Hazard Summary
This compound is classified as a substance that can cause skin corrosion/irritation, serious eye damage, and may be a skin sensitizer. Therefore, appropriate PPE is paramount to prevent exposure.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and best practices for managing corrosive and sensitizing organic compounds.
| PPE Category | Recommendation |
| Eye and Face Protection | Tightly fitting safety goggles with side shields are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles. |
| Skin Protection | Gloves: Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not readily available, nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves made of butyl rubber or Viton® may be more suitable. Always inspect gloves for degradation or punctures before use. It is crucial to consult the glove manufacturer's specific chemical resistance data. Protective Clothing: An impervious lab coat or gown should be worn. For tasks with a higher potential for splashes or spills, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge should be used. This is often indicated by a yellow or magenta/yellow color code on the cartridge. |
Operational Plan: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Coveralls: Put on the lab coat or coveralls, ensuring it is fully fastened.
-
Respirator: If required, perform a user seal check each time you put on the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the gown or coveralls.
Doffing Sequence:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out as you go.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Respirator: Remove the respirator without touching the front of the device.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for Contaminated PPE
All disposable PPE used when handling this compound should be considered hazardous waste.
Disposal Protocol:
-
Segregation: Place all contaminated disposable PPE (gloves, gowns, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container sealed when not in use.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste management company, in accordance with local, state, and federal regulations.
-
Reusable PPE: If non-disposable PPE is used, establish and follow a validated decontamination procedure.
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making and operational workflows.
Caption: PPE Selection Workflow for this compound.
Caption: Donning and Doffing Sequence for PPE.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
